molecular formula C8H8BrNO2 B3183586 2-Bromo-3,4-dimethyl-1-nitrobenzene CAS No. 101421-62-9

2-Bromo-3,4-dimethyl-1-nitrobenzene

Cat. No.: B3183586
CAS No.: 101421-62-9
M. Wt: 230.06 g/mol
InChI Key: NTKIHVHEUWEYCW-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethyl-1-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,2-dimethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKIHVHEUWEYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201293161
Record name 2-Bromo-3,4-dimethyl-1-nitrobenzene
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Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101421-62-9
Record name 2-Bromo-3,4-dimethyl-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101421-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,4-dimethyl-1-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-3,4-dimethyl-1-nitrobenzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-3,4-dimethyl-1-nitrobenzene

This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound of interest in synthetic organic chemistry. Due to the limited availability of experimental data for this specific isomer, this guide combines confirmed identifiers with extrapolated data from analogous compounds and general chemical principles. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's characteristics.

Chemical Identity and Core Identifiers

This compound is a poly-substituted benzene ring containing a bromine atom, two methyl groups, and a nitro group. The precise arrangement of these substituents dictates its chemical and physical properties.

IdentifierValueSource
CAS Number 101421-62-9
IUPAC Name This compoundN/A
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Canonical SMILES CC1=C(C(=C(C=C1)Br)N(=O)[O-])CN/A
InChI Key N/AN/A
MDL Number MFCD01463598

Physicochemical Properties

Experimental physicochemical data for this compound is not widely published. The following table includes predicted values and data from structurally similar isomers to provide an estimated profile. These values should be used with caution and confirmed through experimental analysis.

PropertyEstimated ValueNotes and Comparative Data
Appearance Pale yellow solidBased on similar bromonitroaromatic compounds.
Melting Point Data not availableThe melting point of the related isomer, 2-Bromo-1,3-dimethyl-4-nitrobenzene, is reported as 70.2 °C.
Boiling Point Data not availableThe boiling point of 2-Bromo-1,3-dimethyl-4-nitrobenzene is predicted to be around 277-279 °C.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane)General solubility characteristic of non-polar aromatic compounds.
LogP Data not availableThe LogP of 1-bromo-2,5-dimethyl-4-nitrobenzene is calculated to be 3.2, suggesting it is lipophilic.

Synthesis and Reactivity

Proposed Synthetic Pathway: Nitration of 3,4-Dimethylbromobenzene

A plausible route involves the nitration of 3,4-dimethylbromobenzene. The bromine atom is an ortho-, para-director, while the alkyl groups are also ortho-, para-directing and activating. The steric hindrance from the methyl groups and the electronic effects will influence the regioselectivity of the nitration.

Synthesis of this compound Proposed Synthetic Pathway Start 3,4-Dimethylbromobenzene Reagents HNO₃ / H₂SO₄ Start->Reagents Nitration Product This compound Reagents->Product Major Product (Predicted) Isomer1 5-Bromo-1,2-dimethyl-3-nitrobenzene Reagents->Isomer1 Minor Isomer Isomer2 2-Bromo-4,5-dimethyl-1-nitrobenzene Reagents->Isomer2 Minor Isomer

Caption: Proposed synthesis of this compound via nitration.

Experimental Protocol (Hypothetical):

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice bath.

  • Reaction: Slowly add 3,4-dimethylbromobenzene to the cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10-15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product would likely be a mixture of isomers requiring purification by column chromatography or recrystallization.

Causality: The choice of a nitrating mixture of concentrated nitric and sulfuric acids is standard for generating the reactive nitronium ion (NO₂⁺) electrophile. The low temperature is crucial to control the exothermic reaction and minimize the formation of dinitrated byproducts.

Alternative Synthetic Pathway: Bromination of 3,4-Dimethylnitrobenzene

Another potential route is the bromination of 3,4-dimethylnitrobenzene. The nitro group is a meta-director and strongly deactivating, while the methyl groups are ortho-, para-directing and activating. The regiochemical outcome will be a result of the interplay between these directing effects.

Alternative Synthesis Alternative Synthetic Pathway Start 3,4-Dimethylnitrobenzene Reagents Br₂ / FeBr₃ Start->Reagents Bromination Product This compound Reagents->Product Possible Product Isomer 5-Bromo-1,2-dimethyl-3-nitrobenzene Reagents->Isomer Possible Product

Caption: Alternative synthesis via bromination of 3,4-dimethylnitrobenzene.

Experimental Protocol (General):

  • Reaction Setup: In a flask protected from moisture, dissolve 3,4-dimethylnitrobenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

  • Bromination: Add a stoichiometric amount of bromine dropwise at room temperature.

  • Work-up and Purification: After the reaction is complete, quench with a solution of sodium bisulfite, wash with water, dry the organic layer, and purify as described in the previous method.

Causality: A Lewis acid catalyst like FeBr₃ is required to polarize the bromine molecule, making it a more potent electrophile to overcome the deactivating effect of the nitro group.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for this compound is not available. The following are predicted spectral features based on the known effects of the functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two singlets for the aromatic protons and two singlets for the methyl groups. The chemical shifts would be influenced by the electronic effects of the bromine and nitro groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the bromine and nitro groups will be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic strong absorption bands for the nitro group.

Functional GroupExpected Wavenumber (cm⁻¹)
Asymmetric NO₂ stretch1520 - 1560
Symmetric NO₂ stretch1340 - 1370
C-Br stretch500 - 600
Aromatic C-H stretch3000 - 3100
Aromatic C=C stretch1450 - 1600

Data derived from general IR correlation tables and spectra of similar compounds.

Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the nitro group (NO₂) and methyl groups (CH₃).

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. Therefore, it must be handled with the precautions appropriate for a hazardous chemical of this class. The safety information for related bromonitroaromatic compounds should be considered.

Potential Hazards:

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications and Future Research

Substituted bromonitrobenzenes are valuable intermediates in organic synthesis. They can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) via the C-Br bond, and the nitro group can be reduced to an amine, which is a versatile functional group for further derivatization in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Future research on this compound would benefit from:

  • Development and publication of a reliable and high-yielding synthetic protocol.

  • Full spectroscopic characterization (NMR, IR, MS) and X-ray crystallographic analysis to confirm its structure and provide detailed molecular parameters.

  • Evaluation of its reactivity in various chemical transformations.

  • Toxicological studies to determine its specific safety profile.

References

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-1,3-dimethyl-4-nitrobenzene Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ACS Publications. (2016, August 9). *Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-

Solubility Profiling of 2-Bromo-3,4-dimethyl-1-nitrobenzene: A Process Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

In the development of pharmaceutical intermediates and agrochemicals, 2-Bromo-3,4-dimethyl-1-nitrobenzene serves as a critical scaffold. Its functional density—containing a nitro group for reduction/coupling, a bromine atom for cross-coupling (Suzuki/Buchwald), and a specific dimethyl pattern—makes it valuable but challenging to purify.

Solubility data for this compound is not merely a physical constant; it is the governing parameter for process yield and purity . As a Senior Application Scientist, I often see process failures stem from relying on "visual" solubility checks rather than thermodynamic data.

This guide provides a rigorous framework for determining, modeling, and applying the solubility profile of this compound. It moves beyond simple "soluble/insoluble" classifications to enable precise cooling crystallization design and reaction solvent selection .

Part 2: Physicochemical Profiling & Theoretical Prediction

Before initiating wet chemistry, we must analyze the molecule's structural determinants of solubility.

Structural Analysis
  • Nitro Group (-NO₂): Highly polar and electron-withdrawing. It introduces a significant dipole moment, enhancing solubility in polar aprotic solvents (e.g., DMF, Acetone).

  • Bromine (-Br): Lipophilic and polarizable. It increases molecular weight and London dispersion forces, favoring solubility in aromatic solvents (e.g., Toluene).

  • Dimethyl Backbone: The two methyl groups add steric bulk and hydrophobicity, reducing water solubility to negligible levels and modulating crystal packing energy.

Predicted Solubility Hierarchy

Based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles, the expected solubility order is:

Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, AcetoneHigh Dipole-dipole interactions with the nitro group.
Aromatic Toluene, XyleneModerate-High

stacking and dispersion forces.
Esters Ethyl AcetateModerate Polar interaction without H-bond donation.
Alcohols Methanol, EthanolLow-Moderate H-bonding network of solvent resists disruption by the solute.
Alkanes Hexane, HeptaneLow Insufficient polarity to solvate the nitro group.
Water WaterInsoluble Hydrophobic effect dominates.

Part 3: Experimental Protocol (Isothermal Saturation Method)

Reliable data requires a self-validating protocol. The following methodology is the industry standard for generating thermodynamic solubility data.

Materials & Equipment
  • Compound: this compound (Purity >99% by HPLC).

  • Solvents: Analytical grade (dried over molecular sieves if analyzing moisture sensitivity).

  • Apparatus: Double-jacketed glass vessel (50 mL) with magnetic stirring.

  • Temp. Control: Circulating water bath (Stability: ±0.05 K).

  • Analysis: HPLC (UV detection) or Gravimetric Analysis.

Step-by-Step Workflow
  • Preparation: Add excess solid solute to 20 mL of the target solvent in the jacketed vessel.

  • Equilibration: Set the temperature (e.g., 278.15 K). Stir at 400 rpm for 8 hours .

    • Expert Insight: While 4 hours is often cited, 8 hours ensures the breakdown of any metastable polymorphs.

  • Settling: Stop stirring and allow the suspension to settle for 30 minutes at the same temperature.

  • Sampling: Using a pre-heated syringe filter (0.45 µm, PTFE), withdraw 2 mL of the supernatant.

    • Critical Control: The syringe and filter must be at the equilibration temperature to prevent premature crystallization during sampling.

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtrate and weigh immediately (

      
      ).
      
    • Evaporate solvent under vacuum at 40°C until constant weight (

      
      ).
      
    • Calculation: Mole fraction solubility (

      
      ) is calculated using the molar masses of solute (
      
      
      
      ) and solvent (
      
      
      ).


Experimental Workflow Diagram

SolubilityProtocol cluster_QC Quality Control Gates Start Start: Excess Solute + Solvent Equilibration Equilibration (T = T_set, 8 hours, 400 rpm) Start->Equilibration Settling Phase Separation (Static, 30 mins, Isothermal) Equilibration->Settling Sampling Sampling (Heated Syringe + 0.45µm Filter) Settling->Sampling Supernatant Analysis Quantification (Gravimetric or HPLC) Sampling->Analysis Calculation Calculate Mole Fraction (x₁) Analysis->Calculation NextTemp Increase T by 5K Repeat Cycle Calculation->NextTemp NextTemp->Equilibration More Data Needed End Generate Solubility Curve NextTemp->End Range Complete

Caption: Figure 1. Isothermal saturation workflow for determining thermodynamic solubility. Note the critical temperature control during sampling.

Part 4: Thermodynamic Modeling

Raw data points are insufficient for process engineering. We must model the data to interpolate solubility at any temperature.

Modified Apelblat Equation

This is the most robust empirical model for non-ideal solutions of nitro-aromatics.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution, while
      
      
      accounts for the temperature dependence of the heat capacity.
The Equation (Buchowski-Ksiazczak)

Useful for checking consistency, relating solubility to the melting point (


) and enthalpy of fusion (

).


Part 5: Application in Process Design

Solvent Selection for Crystallization

The ideal solvent for cooling crystallization of this compound should exhibit a steep solubility curve .

  • Flat Curve (e.g., Toluene): Poor yield; solubility doesn't change much with cooling.

  • Steep Curve (e.g., Ethanol/Water mixtures): High yield; solubility drops drastically upon cooling.

Yield Calculation

Using the modeled data, the theoretical yield (


) of a cooling crystallization process from 

to

is:


Where


 is the concentration (g solute / g solvent) derived from 

.
Decision Tree for Purification

SolventSelection Start Crude this compound SolubilityCheck Check Solubility Profile Start->SolubilityCheck HighSol High Solubility (>20% w/w at 25°C) (e.g., DMF, Acetone) SolubilityCheck->HighSol LowSol Low Solubility (<2% w/w at 60°C) (e.g., Water, Hexane) SolubilityCheck->LowSol ModSol Temp Dependent (High at 60°C, Low at 0°C) (e.g., Ethanol, IPA) SolubilityCheck->ModSol ReactionSolvent Use as Reaction Solvent (Homogeneous Phase) HighSol->ReactionSolvent AntiSolvent Use as Anti-Solvent (Precipitation) LowSol->AntiSolvent Crystallization Ideal for Cooling Crystallization (Purification) ModSol->Crystallization

Caption: Figure 2. Solvent selection logic based on solubility magnitude and temperature dependence.

Part 6: References

  • Compound Identification:

    • This compound (CAS 101421-62-9).[1] BLD Pharm / PubChem.

  • Methodology (Isothermal Saturation):

    • Shakeel, F., et al. (2014). "Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents." Journal of Chemical & Engineering Data. (Standard protocol reference).

  • Thermodynamic Modeling (Apelblat):

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

  • Analogous Compound Data (3-Nitrobenzaldehyde):

    • Zhang, Y., et al. (2015). "Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures." Journal of Chemical & Engineering Data.

Sources

Difference between 2-Bromo-3,4-dimethyl-1-nitrobenzene and its isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between 2-Bromo-3,4-dimethyl-1-nitrobenzene and Its Isomers

Abstract

Substituted nitroaromatic compounds are foundational pillars in the landscape of modern organic synthesis, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The precise arrangement of substituents on the aromatic ring—isomerism—dramatically influences a molecule's physicochemical properties, spectroscopic signature, reactivity, and biological function.[3][4] This guide provides a detailed technical exploration of this compound and its positional isomers. We will dissect the structural nuances that differentiate these compounds, offering a comparative analysis of their spectroscopic characteristics, foundational principles governing their physical properties, and the strategic implications for their synthesis and application. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of aromatic isomerism.

The Principle of Isomerism in Substituted Nitrobenzenes

Isomers are molecules that share the same molecular formula but possess a different arrangement of atoms in space.[4] For polysubstituted benzene rings, positional isomerism is of paramount importance. These isomers have the same carbon skeleton and the same functional groups, but the groups are attached to different positions on the ring.[5] This seemingly subtle difference can lead to profound changes in molecular symmetry, polarity, and steric hindrance, which in turn dictate properties like melting point, solubility, and reactivity.[6][7]

In the context of drug development, different positional isomers of a bioactive compound can exhibit drastically different pharmacodynamic and pharmacokinetic profiles. One isomer may be a potent therapeutic agent, while another could be inactive or even toxic.[4] Therefore, the unambiguous identification, separation, and characterization of specific isomers are not merely academic exercises; they are critical requirements for safety, efficacy, and intellectual property in the pharmaceutical industry.

The subject of this guide is the isomeric family with the molecular formula C₈H₈BrNO₂ . We will focus on this compound and compare it with other representative positional isomers to illustrate these core principles.

Figure 1: Representative positional isomers of bromodimethylnitrobenzene (C₈H₈BrNO₂).

Comparative Physicochemical Properties

The spatial arrangement of substituents dictates intermolecular forces and the efficiency of crystal lattice packing, directly impacting physical properties.

PropertyInfluencing FactorsIsomeric Differentiation
Melting Point Molecular Symmetry & Intermolecular Forces: Highly symmetrical isomers tend to pack more efficiently into a crystal lattice, requiring more energy to break the lattice, resulting in a higher melting point.[6]The most symmetric isomer, 1,3,5-tribromobenzene, has a significantly higher melting point than its 1,2,3- and 1,2,4- counterparts.[6] A similar principle applies here; an isomer with a more balanced substitution pattern may exhibit a higher melting point than a more sterically crowded or asymmetric analogue.
Boiling Point Molecular Polarity & van der Waals Forces: Increased polarity leads to stronger dipole-dipole interactions and a higher boiling point. Larger surface area increases van der Waals forces.Isomers with adjacent, strongly electron-withdrawing groups (like nitro) and electron-donating groups can have larger net dipole moments than those where the vectors cancel out, leading to variations in boiling points.
Solubility Polarity ("Like Dissolves Like"): The overall molecular polarity determines solubility in various solvents.More polar isomers will exhibit greater solubility in polar solvents (e.g., ethanol, acetone), while less polar isomers will be more soluble in nonpolar solvents (e.g., hexane, toluene).
Chromatographic Retention Polarity & Interaction with Stationary Phase: In normal-phase chromatography, more polar isomers interact more strongly with the polar stationary phase and elute later. In reverse-phase, the opposite is true. The separation of positional isomers can be challenging due to their similar properties.[8][9]Specialized chromatographic columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, are often required to achieve baseline separation of aromatic positional isomers by exploiting subtle differences in π-π interactions.[10]

Spectroscopic Differentiation: The Molecular Fingerprint

Spectroscopic methods provide the most definitive means of identifying and distinguishing between isomers. Each isomer yields a unique spectral "fingerprint" based on its specific arrangement of atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. While all isomers will show similar characteristic bands, subtle shifts in frequency can be observed due to the electronic environment.[11]

  • Nitro Group (NO₂): This group produces two of the most intense and easily identifiable bands in the spectrum.[12]

    • Asymmetric Stretch (ν_as): Strong absorption typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[13]

    • Symmetric Stretch (ν_s): Strong absorption appearing in the 1360-1290 cm⁻¹ range.[13]

    • Conjugation with the aromatic ring shifts these bands to lower wavenumbers compared to aliphatic nitro compounds.[14]

  • Aromatic C-H Bends: Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide clues about the substitution pattern on the benzene ring. However, the presence of a strong nitro group can sometimes complicate the interpretation of this region.[12]

  • C-Br Stretch: This vibration typically appears in the fingerprint region and can be difficult to assign definitively.

While IR can confirm that a compound is a bromodimethylnitrobenzene, it is generally insufficient on its own to definitively distinguish between positional isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All isomers will have the same molecular weight, but their fragmentation patterns can differ based on the stability of the resulting fragments.

Key Features for Bromodimethylnitrobenzene Isomers:

  • Molecular Ion (M⁺): The molecular formula C₈H₈BrNO₂ gives a nominal mass of 229/231 amu.

  • Isotopic Pattern: A hallmark of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 natural abundance.[15] This results in a characteristic molecular ion cluster with two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2).[16][17] This pattern will be present in the molecular ion and any fragment containing the bromine atom.

  • Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that induces predictable fragmentation.[16]

    • Loss of Nitro Group: Loss of •NO₂ (46 amu) is a common pathway for nitroaromatics.[18][19]

    • Loss of Methyl Group: Loss of a •CH₃ radical (15 amu) is expected.

    • Loss of Bromine: Loss of a •Br radical (79/81 amu) is also a possible fragmentation.

    • Ortho Effects: Isomers with adjacent substituents can sometimes undergo unique fragmentation pathways not seen in other isomers. For example, an adjacent nitro and methyl group might lead to the loss of •OH.[18]

Table of Expected MS Fragments:

Ion DescriptionMass (m/z)Notes
[M]⁺ 229 / 231Molecular Ion. The 1:1 ratio of peaks confirms the presence of one bromine atom.
[M - CH₃]⁺ 214 / 216Loss of a methyl radical.
[M - NO₂]⁺ 183 / 185Loss of a nitro radical. This is often a significant peak.
[M - Br]⁺ 150Loss of a bromine radical.

The relative intensities of these fragment ions can vary between isomers, providing a basis for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of isomers. The chemical shift, integration, and splitting pattern (multiplicity) of each proton and carbon signal provide a detailed map of the molecule's connectivity.

  • Chemical Shift: The positions of the aromatic protons are highly dependent on the electronic effects of the substituents. The nitro group is strongly electron-withdrawing and will deshield (shift downfield) ortho and para protons.[20] The methyl and bromo groups are weakly activating and ortho-, para-directing.

  • Integration: The integral of each signal corresponds to the number of protons it represents. We expect to see two aromatic proton signals (each integrating to 1H) and two methyl signals (each integrating to 3H).

  • Splitting (Coupling): This is the most critical feature for distinguishing isomers. Protons on adjacent carbons ("ortho" coupling, ³J) split each other's signals with a coupling constant (J) of ~7-9 Hz. "Meta" coupling (⁴J, ~2-3 Hz) and "para" coupling (⁵J, <1 Hz) are much smaller.[21]

Comparative Analysis of Predicted ¹H NMR Spectra:

  • This compound: The two aromatic protons are ortho to each other. We would expect to see two doublets in the aromatic region, each with a J value of ~8 Hz.

  • 1-Bromo-2,3-dimethyl-4-nitrobenzene: The two aromatic protons are para to each other. We would expect to see two singlets (or very finely split doublets due to small meta coupling) in the aromatic region.

  • 4-Bromo-1,2-dimethyl-3-nitrobenzene: The two aromatic protons are meta to each other. We would expect to see two doublets, each with a small J value of ~2-3 Hz.

The number of unique carbon signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule, which is determined by molecular symmetry.

  • This compound: Lacks any symmetry, so we would expect to see 8 unique carbon signals (6 aromatic, 2 methyl).

  • Symmetrical Isomers: A more symmetrical isomer would show fewer than 8 signals. For example, 2-Bromo-1,3-dimethyl-5-nitrobenzene has a plane of symmetry and would exhibit fewer unique carbon signals.

Synthesis and Isomeric Purity

The synthesis of a specific polysubstituted benzene isomer requires careful strategic planning, primarily involving electrophilic aromatic substitution reactions like nitration and bromination.[22] The challenge lies in controlling the regioselectivity, as the directing effects of the existing substituents can lead to a mixture of products.[1][23]

For example, attempting to synthesize this compound by nitrating 1-bromo-2,3-dimethylbenzene would be complex. The two methyl groups and the bromine atom are all ortho-, para-directing. This would lead to a mixture of isomers that would then need to be separated, often by fractional crystallization or chromatography.[24]

Figure 2: Generalized workflow for the synthesis and purification of a specific isomer.

Experimental Protocols

Unambiguous characterization requires standardized analytical methods. The following is a general protocol for the analysis of a bromodimethylnitrobenzene sample by GC-MS.

Protocol: GC-MS Analysis

1. Objective: To separate and identify isomeric components in a sample and confirm their molecular weight and fragmentation pattern.

2. Sample Preparation: a. Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). c. Further dilute this stock solution 1:100 with the same solvent to obtain a working solution of approximately 5 µg/mL.[25]

3. GC-MS Conditions:

  • Injection: 1 µL, splitless injection.
  • Injector Temperature: 280 °C.
  • GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point. For better separation of isomers, a column with Phenyl-substitution may be required.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 80 °C, hold for 2 min.
  • Ramp to 280 °C at 15 °C/min.
  • Hold at 280 °C for 5 min.
  • MS Transfer Line Temperature: 280 °C.

4. MS Conditions (EI):

  • Ion Source: Electron Ionization (EI).
  • Source Temperature: 230 °C.
  • Electron Energy: 70 eV.[16]
  • Mass Range: Scan from m/z 40 to 350.
  • Data Acquisition: Full scan mode.

5. Data Analysis: a. Analyze the total ion chromatogram (TIC) to determine the retention times of any separated isomers. b. Examine the mass spectrum for each peak. c. Confirm the molecular weight by identifying the M⁺ and M+2 peaks (e.g., at m/z 229 and 231). d. Analyze the fragmentation pattern and compare it to expected pathways and library data (e.g., NIST Mass Spectral Library).[19]

Figure 3: A logical workflow for the structural elucidation of an unknown isomer.

Conclusion

The distinction between this compound and its positional isomers is a clear demonstration of a fundamental principle in organic chemistry: structure dictates function. While sharing an identical molecular formula, these isomers are unique chemical entities with distinct physical properties and spectroscopic fingerprints. Mass spectrometry confirms their shared molecular weight and the presence of bromine, while IR spectroscopy identifies their common functional groups. Ultimately, NMR spectroscopy stands as the definitive tool, capable of unambiguously resolving the precise substitution pattern through the analysis of chemical shifts and spin-spin coupling. For professionals in synthetic chemistry and drug development, a mastery of these analytical techniques is not just beneficial but essential for navigating the complexities of isomerism, ensuring the synthesis of the correct target molecule, and advancing the development of safe and effective chemical entities.

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3,4-dimethyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Suzuki Coupling for the Functionalization of a Key Nitroaromatic Intermediate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides detailed application notes and a representative protocol for the Suzuki coupling reaction of 2-Bromo-3,4-dimethyl-1-nitrobenzene, a valuable nitroaromatic intermediate.

The presence of a nitro group, a strong electron-withdrawing substituent, on the aromatic ring of this compound is expected to enhance its reactivity towards the oxidative addition step in the Suzuki coupling catalytic cycle.[1] This inherent reactivity makes it an attractive substrate for the synthesis of a diverse range of substituted biaryl and aryl-heteroaryl compounds. The resulting products, containing the nitro-dimethyl-substituted phenyl moiety, can serve as versatile precursors for further chemical transformations, offering a gateway to novel molecular architectures for drug discovery and development.

This guide is designed to provide researchers with a comprehensive understanding of the reaction, from its mechanistic underpinnings to practical experimental execution. By explaining the rationale behind the choice of reagents and conditions, we aim to empower scientists to not only successfully perform the reaction but also to rationally troubleshoot and adapt the protocol for their specific research needs.

Chemical Properties and Safety Considerations

  • Compound: this compound

  • CAS Number: 101421-62-9[4]

  • Molecular Formula: C₈H₈BrNO₂[4]

  • Molecular Weight: 230.06 g/mol [4]

Safety: As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood. Nitroaromatic compounds can be toxic and should be handled with care. Consult the Material Safety Data Sheet (MSDS) for detailed safety information before use.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The generally accepted catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. The electron-withdrawing nitro group on the substrate is anticipated to facilitate this step.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the best results for different coupling partners.

Materials and Reagents
  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure

Experimental_Workflow start Start reagents 1. Add Reactants to Flask: - this compound - Phenylboronic acid - K₂CO₃ start->reagents catalyst 2. Add Catalyst & Ligand: - Pd(OAc)₂ - PPh₃ reagents->catalyst solvent 3. Add Solvents: - Toluene - Ethanol - Water catalyst->solvent degas 4. Degas the Mixture (e.g., with Argon) solvent->degas reaction 5. Heat to Reflux (e.g., 90-100 °C) degas->reaction monitor 6. Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup 7. Aqueous Work-up: - Cool to RT - Add Ethyl Acetate & Water - Separate Layers monitor->workup dry 8. Dry Organic Layer (Anhydrous MgSO₄) workup->dry purify 9. Purify the Product (Column Chromatography) dry->purify end End Product purify->end

Figure 2. General experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 230 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

  • Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and degassed water (1 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. These are starting points and may require further optimization.

Entry Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent System Temp (°C) Time (h) Expected Yield
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Toluene/EtOH/H₂O90-10012-24Good to Excellent
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O10012Good to Excellent
33-Thienylboronic acidPdCl₂(dppf) (2)-K₃PO₄ (3)Toluene/H₂O8018Moderate to Good
44-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10016Good to Excellent

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst. Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation.[3]

    • Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure thorough degassing of the solvent and reaction mixture.

    • Base Incompatibility: The choice of base is critical.[5] If one base is ineffective, try others such as Cs₂CO₃ or K₃PO₄. The base must be sufficiently strong to activate the boronic acid but not so strong as to cause decomposition of the starting materials or product.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if there is oxygen present.[6] Lowering the reaction temperature or ensuring a strictly inert atmosphere can mitigate this.

    • Protodeborylation: The boronic acid can be replaced by a hydrogen atom. This can be minimized by using a slight excess of the boronic acid and ensuring anhydrous conditions (for the organic solvent portion).

  • Difficult Purification:

    • Residual palladium catalysts can sometimes complicate purification. Passing the crude product through a short plug of silica or celite can help remove some of the catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation, and its application to this compound opens up avenues for the synthesis of a wide range of novel compounds. The provided protocol serves as a robust starting point for researchers. By understanding the underlying mechanism and key experimental parameters, scientists can effectively utilize this reaction to advance their research in drug discovery and materials science. The versatility of the nitro group in the resulting products further enhances their synthetic utility, allowing for subsequent transformations into amines and other functional groups, thereby expanding the accessible chemical space.

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Sources

Using 2-Bromo-3,4-dimethyl-1-nitrobenzene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Utilization of 2-Bromo-3,4-dimethyl-1-nitrobenzene in Pharmaceutical Synthesis

Executive Summary

This compound is a specialized building block characterized by a "push-pull" electronic system and significant steric congestion. Its utility lies in the orthogonal reactivity of its functional groups: the nitro group (reducible to an amine) and the ortho-bromide (a handle for cross-coupling). This scaffold is increasingly critical in the design of Type II Kinase Inhibitors and GPCR antagonists , where the 3,4-dimethyl pattern provides essential hydrophobic contacts within the ATP-binding pocket, while the 2-position allows for vector-specific growth.

This guide details the chemoselective reduction of the nitro group (preserving the sensitive aryl bromide) and the subsequent Suzuki-Miyaura coupling, overcoming the steric hindrance imposed by the adjacent 3-methyl group.

Chemical Profile & Strategic Value

PropertySpecification
Chemical Name This compound
CAS Number 101421-62-9
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Structural Feature Ortho-bromo nitro motif with 3,4-dimethyl steric bulk
Key Application Precursor to 2-bromo-3,4-dimethylaniline; Indole synthesis
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water

Strategic Rationale: The 3-methyl substituent exerts steric pressure on the 2-bromo position. While this challenges standard cross-coupling conditions, it prevents metabolic "hotspot" oxidation at the ortho positions in the final drug candidate. Successful manipulation of this intermediate requires ligands capable of oxidative addition into sterically hindered C-Br bonds (e.g., Buchwald ligands).

Critical Reaction Pathways

The following flowchart illustrates the divergent synthesis pathways available from this core intermediate.

ReactionPathways Start 2-Bromo-3,4-dimethyl- 1-nitrobenzene Aniline 2-Bromo-3,4-dimethylaniline (Key Intermediate) Start->Aniline Chemoselective Reduction (Fe/NH4Cl or SnCl2) Biaryl Biaryl Nitro Precursor (Suzuki Coupling) Start->Biaryl Pd(OAc)2 / SPhos (Suzuki) Indole 4,5-Dimethyl-7-bromoindole (Bartoli Synthesis) Start->Indole Vinyl MgBr (Bartoli) FinalDrug Kinase Inhibitor / GPCR Ligand Aniline->FinalDrug Buchwald-Hartwig Amination Biaryl->FinalDrug Reduction & Cyclization

Figure 1: Divergent synthetic utility of this compound. The primary pathway involves reduction to the aniline or direct cyclization.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to 2-Bromo-3,4-dimethylaniline

Objective: Reduce the nitro group to an amine without debrominating the aryl ring. Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often cleaves the C-Br bond. Solution: Use Iron (Fe) powder in aqueous ammonium chloride (Bechamp-type reduction).

Reagents:

  • This compound (10.0 g, 43.5 mmol)

  • Iron powder (325 mesh, reduced) (12.1 g, 217 mmol, 5.0 equiv)

  • Ammonium chloride (NH₄Cl) (11.6 g, 217 mmol, 5.0 equiv)

  • Ethanol (EtOH) (100 mL)

  • Water (30 mL)

Procedure:

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve NH₄Cl in water (30 mL). Add EtOH (100 mL) and the nitro substrate (10.0 g).

  • Activation: Heat the mixture to 60°C. The solution should be homogenous.

  • Addition: Add Iron powder portion-wise over 20 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the suspension to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.

  • Workup (Critical Step):

    • Cool to room temperature.[1]

    • Filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with EtOAc (100 mL).

    • Concentrate the filtrate to remove EtOH.

    • Dilute the residue with water (50 mL) and extract with EtOAc (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, recrystallize from Hexanes/EtOAc (9:1) to yield off-white crystals.

    • Expected Yield: 85–92%

    • QC Check: ¹H NMR should show disappearance of the low-field aromatic protons typical of nitroarenes.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple the 2-bromo intermediate with a boronic acid. Challenge: The 3-methyl group creates significant steric hindrance, preventing oxidative addition with standard ligands (e.g., PPh₃). Solution: Use SPhos or XPhos (Buchwald ligands) to facilitate the coupling.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degassing: Charge a reaction vial with the nitrobenzene, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Note: The reaction may be slower than typical couplings due to the ortho-methyl group.

  • Workup: Cool, dilute with EtOAc, wash with water. Purify via silica gel chromatography.

Quality Control & Analytics

HPLC Method for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Nitro) and 280 nm (Aniline).

  • Retention Time: The nitro compound will elute significantly later than the aniline due to the lack of the polar H-bond donor (-NH₂).

Safety & Handling

  • Toxicity: Nitroarenes are potential blood toxins (methemoglobinemia). Handle in a fume hood.

  • Thermal Hazard: The reduction with Iron is exothermic. Ensure proper stirring and cooling capacity during scale-up.

  • Waste: Iron waste from reduction must be disposed of as hazardous solid waste (heavy metal contamination).

References

  • Sigma-Aldrich. this compound Product Data. Retrieved from (Verified CAS 101421-62-9).

  • Organic Syntheses. Reduction of Nitroarenes using Iron/Ammonium Chloride. Org. Synth. 2010 , 87, 161. Link

  • Bentham Open. Suzuki–Miyaura Reaction of Sterically Hindered Aryl Bromides. Open Org. Chem. J. 2008 , 2, 67. Link

  • BenchChem. Synthesis of Polysubstituted Anilines: Protocols & Troubleshooting.Link

Sources

Buchwald-Hartwig amination of 2-Bromo-3,4-dimethyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of Sterically Congested Nitroarenes

Executive Summary & Challenge Definition

The Substrate: 2-Bromo-3,4-dimethyl-1-nitrobenzene presents a "perfect storm" of steric and electronic challenges for palladium-catalyzed cross-coupling.

  • Steric "Sandwich" Effect: The reactive C-Br bond at position 2 is flanked by a nitro group at position 1 and a methyl group at position 3. This ortho,ortho' substitution pattern creates a severe steric wall, inhibiting the approach of the palladium catalyst and the subsequent coordination of the amine nucleophile.

  • Chemo-selectivity: The nitro group is a strong electron-withdrawing group (EWG). While this facilitates oxidative addition, it renders the ring susceptible to nucleophilic attack by strong bases (e.g., NaOtBu) and potential reduction if harsh conditions are employed.

The Solution: This guide details a self-validating protocol utilizing Third or Fourth Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4) . These systems ensure rapid activation without induction periods, while the use of weak carbonate bases preserves the nitro functionality.

Mechanistic Insight & Catalyst Selection

To solve the steric hindrance at C-2, we must understand the catalytic bottlenecks.

The Steric Bottleneck

In standard Pd-catalysis, the rate-determining step (RDS) for electron-deficient aryl halides is often reductive elimination or amine binding , rather than oxidative addition.

  • Oxidative Addition: The electron-poor nature of the nitroarene facilitates the insertion of Pd(0) into the C-Br bond.

  • Amine Binding/Reductive Elimination: The bulky 1-nitro and 3-methyl groups physically block the amine from approaching the Pd center. Therefore, the ligand must be bulky enough to enforce a mono-ligated Pd species (increasing reactivity) but flexible enough to accommodate the substrate.

Pathway Visualization

CatalyticCycle cluster_sterics Substrate Constraints Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Fast due to -NO2) Pd0->OxAdd + Ar-Br AmineBind Amine Coordination (Sterically Hindered) OxAdd->AmineBind + HNR2 Deprot Deprotonation (Base: Cs2CO3) AmineBind->Deprot Steric Clash Risk RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HBr Product Product Release + Regenerated Pd(0) RedElim->Product Product->Pd0 Constraint1 1-NO2 / 3-Me Interaction Blocks Amine Approach Constraint1->AmineBind

Figure 1: Catalytic cycle highlighting the steric bottleneck at the amine coordination step caused by the 1,3-substitution pattern.

Experimental Protocol

Reagent Selection Strategy
ComponentRecommendationRationale
Catalyst BrettPhos Pd G4 (Primary Amines)RuPhos Pd G4 (Secondary Amines)G4 precatalysts activate at low temperatures, preventing induction periods. BrettPhos is optimized for primary amines; RuPhos for secondary.
Base Cs₂CO₃ (Cesium Carbonate)CRITICAL. Avoids NaOtBu/KOtBu. Strong alkoxide bases react with nitroarenes (nucleophilic aromatic substitution or reduction). Cs₂CO₃ is mild and effective.
Solvent 1,4-Dioxane or Toluene Non-polar to moderately polar solvents minimize catalyst deactivation. Dioxane is preferred for solubility of Cs₂CO₃.
Temperature 80 °C – 100 °C Sufficient energy to overcome the steric barrier of the methyl group without decomposing the nitro moiety.
Step-by-Step Procedure (2.0 mmol Scale)

Safety Note: Nitro-containing compounds can be energetic. Perform all heating behind a blast shield.

  • Preparation:

    • Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.

    • Allow to cool under a stream of Argon or Nitrogen.

  • Charging Solids:

    • Add This compound (460 mg, 2.0 mmol, 1.0 equiv).

    • Add Cs₂CO₃ (912 mg, 2.8 mmol, 1.4 equiv). Note: Grind the base to a fine powder to improve surface area.

    • Add BrettPhos Pd G4 (36 mg, 0.04 mmol, 2 mol%).

    • Self-Validation: If the amine is a solid, add it now (2.4 mmol, 1.2 equiv). If liquid, add in step 4.

  • Degassing (Crucial):

    • Seal the vial.[1] Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times.

    • Why? Oxygen poisons the active Pd(0) species, leading to homocoupling or protodehalogenation.

  • Solvent & Liquid Amine Addition:

    • Add anhydrous 1,4-Dioxane (4.0 mL, 0.5 M concentration) via syringe.

    • If the amine is liquid (e.g., morpholine, aniline), add it now (2.4 mmol, 1.2 equiv) via syringe.

  • Reaction:

    • Place the vial in a pre-heated aluminum block at 90 °C .

    • Stir vigorously (1000 rpm). The heterogeneous base requires high agitation.

    • Monitor by LCMS at 1 hour and 4 hours.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove inorganic salts and palladium black.

    • Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting Workflow

If the standard protocol yields <50% conversion, initiate the following screening workflow.

OptimizationWorkflow Start Standard Protocol (BrettPhos G4 / Cs2CO3) Check LCMS Analysis @ 4 Hours Start->Check Success >80% Conversion Proceed to Isolation Check->Success Good Yield NoRxn <10% Conversion (Recovery of SM) Check->NoRxn Stall Dehal Protodehalogenation (Loss of Br) Check->Dehal Side Product TempUp Increase Temp to 110°C NoRxn->TempUp ChangeLigand Switch to RuPhos or XPhos NoRxn->ChangeLigand SolventSwitch Switch Solvent (t-Amyl Alcohol) Dehal->SolventSwitch

Figure 2: Decision tree for optimizing the coupling of hindered nitroarenes.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst cannot access the sterically crowded C-Br bond.Switch to XPhos Pd G4 or tBuXPhos Pd G4 . These ligands are exceptionally bulky and electron-rich, often forcing oxidative addition in crowded systems.
Protodehalogenation (Ar-H) Reaction is proceeding, but amine binding is too slow; Pd undergoes beta-hydride elimination or abstracts H from solvent.Increase amine equivalents (to 2.0 equiv). Switch solvent to Toluene (less prone to H-abstraction than ethereal solvents).
Nitro Reduction Palladium is catalyzing nitro reduction (rare with Carbonate bases).Ensure strictly anhydrous conditions. Verify the Argon source is O₂ free.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Fors, B. P., & Buchwald, S. L. (2010).[2] A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.[2][3][4][5] Journal of the American Chemical Society, 132(45), 15914–15917.

  • Maiti, D., & Buchwald, S. L. (2009). Ortho-Substituted Aryl Iodides and Bromides in Pd-Catalyzed C-N Coupling.[1][5][6] Journal of Organic Chemistry, 74(17), 6647–6650.

  • BenchChem Application Note. (2025). Buchwald-Hartwig Amination of Ortho-Substituted Aryl Halides.[1][5]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-3,4-dimethyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-3,4-dimethyl-1-nitrobenzene (CAS: 101421-62-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. The presence of a strongly electron-withdrawing nitro group at the C1 position highly activates the ortho-position (C2) for Nucleophilic Aromatic Substitution (SNAr).

However, the adjacent methyl group at the C3 position introduces significant steric hindrance, creating a demanding microenvironment for incoming nucleophiles. This application note provides a comprehensive, field-proven guide to overcoming these steric barriers through rational experimental design, solvent selection, and optimized protocols.

Mechanistic Framework & Causality

To successfully functionalize this compound, one must understand the interplay between electronic activation and steric hindrance governing the SNAr addition-elimination mechanism [1].

  • Electronic Activation: The nitro group withdraws electron density via both inductive and resonance effects, significantly lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This stabilizes the negatively charged intermediate known as the Meisenheimer complex [2].

  • Steric Hindrance (The C3-Methyl Effect): The rate-determining step (RDS) of SNAr is the initial nucleophilic attack, which requires the C2 carbon to rehybridize from sp2 to sp3 [2]. The bulky methyl group at C3 severely restricts the trajectory of the incoming nucleophile. Consequently, the activation energy for this step is higher than in unsubstituted o-bromonitrobenzene.

  • Rearomatization: Following the formation of the Meisenheimer complex, the rapid expulsion of the bromide leaving group restores aromaticity, driving the reaction to completion.

SNAr_Mechanism A 2-Bromo-3,4-dimethyl- 1-nitrobenzene B Nucleophile (Nu⁻) Attack at C2 A->B Activation by -NO2 C Meisenheimer Complex (Negative Charge Delocalized by -NO2) B->C Rate-Determining Step (Steric Hindrance from 3-Me) D Elimination of Br⁻ (Rearomatization) C->D Fast E Substituted Product (2-Nu-3,4-dimethyl- 1-nitrobenzene) D->E

SNAr Addition-Elimination mechanism highlighting the Meisenheimer complex intermediate.

Experimental Design & Optimization

Overcoming the steric hindrance at the C2 position requires specific environmental conditions to maximize the thermodynamic force of the nucleophile.

Causality Behind Reagent Choices
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are mandatory [3]. These solvents effectively solvate the counter-cations (e.g., K⁺, Cs⁺) but leave the nucleophilic anions "naked" and highly reactive. Protic solvents would hydrogen-bond to the nucleophile, drastically reducing its kinetic energy and stalling the reaction at the sterically hindered C2 position.

  • Base Selection: While K₂CO₃ is standard, Cs₂CO₃ is highly recommended for sterically demanding SNAr reactions. The larger ionic radius of the Cesium cation results in a looser ion pair with the nucleophile, further enhancing nucleophilic attack.

  • Temperature Control: Because the activation energy barrier is raised by the C3-methyl group, thermal energy is required to push the reaction through the RDS. Amines typically require 80–120 °C, whereas highly polarizable ("soft") nucleophiles like thiolates can react at lower temperatures.

Quantitative Data: Condition Optimization Summary
Nucleophile ClassExample ReagentBaseSolventTemp (°C)Time (h)Expected Yield
Secondary Amine Morpholine, PiperidineK₂CO₃ (2.0 eq)DMF90 - 11012 - 1875 - 85%
Primary Amine Benzylamine, AnilineDIPEA (2.5 eq)NMP100 - 12016 - 2460 - 80%
Thiol (Aryl/Alkyl) ThiophenolCs₂CO₃ (1.5 eq)DMF25 - 604 - 885 - 95%
Alkoxide/Phenoxide PhenolNaH or Cs₂CO₃DMSO80 - 10012 - 1670 - 80%

Detailed Experimental Protocols

The following self-validating protocols are designed to ensure high conversion rates while preventing common side reactions such as hydro-debromination or dimerization.

Protocol A: C-N Bond Formation (Amination with Morpholine)

This protocol utilizes thermal energy and a polar aprotic environment to force a bulky secondary amine into the sterically hindered C2 position.

Reagents:

  • This compound: 1.0 mmol (230 mg)

  • Morpholine: 1.5 mmol (130 µL)

  • Potassium carbonate (K₂CO₃, anhydrous, finely powdered): 2.0 mmol (276 mg)

  • Anhydrous DMF: 3.0 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL pressure vial equipped with a magnetic stir bar, add this compound and anhydrous K₂CO₃.

  • Solvation: Purge the vial with Argon for 5 minutes. Add anhydrous DMF, followed by morpholine.

  • Reaction: Seal the vial and heat the vigorously stirring mixture in an oil bath at 95 °C.

  • Monitoring: After 12 hours, sample 5 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The mass of the starting material should be entirely replaced by the product mass [M+H]⁺.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 15 mL of ice-cold distilled water to precipitate the crude product. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 mL) to remove residual DMF, followed by brine (10 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 2-morpholino-3,4-dimethyl-1-nitrobenzene.

Protocol B: C-S Bond Formation (Thioetherification with Thiophenol)

Thiols are highly polarizable and excellent nucleophiles for SNAr, allowing for milder conditions despite the steric hindrance.

Reagents:

  • This compound: 1.0 mmol (230 mg)

  • Thiophenol: 1.1 mmol (113 µL)

  • Cesium carbonate (Cs₂CO₃): 1.5 mmol (488 mg)

  • Anhydrous DMF: 3.0 mL

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an Argon atmosphere, add Cs₂CO₃ and this compound.

  • Addition: Add anhydrous DMF. Cool the mixture to 0 °C using an ice bath. Add thiophenol dropwise (Caution: Stench. Perform in a well-ventilated fume hood).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir at 50 °C for 4 to 6 hours.

  • Workup: Quench the reaction by adding 10 mL of 1M NaOH to deprotonate and wash away any unreacted thiophenol. Extract with Dichloromethane (DCM) (3 x 10 mL).

  • Purification: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. The resulting thioether can typically be used in subsequent reduction steps without further column chromatography.

Workflow & Troubleshooting

SNAr_Workflow Start Substrate: This compound Nu_Select Select Nucleophile Start->Nu_Select Amine Amine (1° or 2°) Nu_Select->Amine Thiol Thiol / Thiophenol Nu_Select->Thiol Alcohol Alcohol / Phenol Nu_Select->Alcohol Cond_Amine Base: K2CO3 / DIPEA Solvent: DMF Temp: 80-120°C Amine->Cond_Amine Cond_Thiol Base: Cs2CO3 Solvent: DMF Temp: 25-60°C Thiol->Cond_Thiol Cond_Alcohol Base: NaH / Cs2CO3 Solvent: DMSO Temp: 60-100°C Alcohol->Cond_Alcohol Monitor Monitor via LC-MS/TLC Cond_Amine->Monitor Cond_Thiol->Monitor Cond_Alcohol->Monitor Check Conversion > 95%? Monitor->Check Workup Aqueous Workup & Extraction (EtOAc) Check->Workup Yes Heat Increase Temp / Time Check->Heat No Purify Column Chromatography or Recrystallization Workup->Purify Heat->Monitor

Decision tree and workflow for optimizing SNAr conditions based on nucleophile type.

References

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

Application Note: Strategic Synthesis of Heterocycles from 2-Bromo-3,4-dimethyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This guide details the synthetic utility of 2-Bromo-3,4-dimethyl-1-nitrobenzene , a highly functionalized scaffold ideal for accessing 4,5-dimethyl-substituted heterocycles .[1][2]

While generic o-halonitrobenzenes are common, this specific isomer presents a unique "steric lock" due to the 3-methyl group adjacent to the reactive bromine center.[1][2] This structural feature dictates specific catalytic requirements to overcome steric hindrance during cross-coupling, a nuance often overlooked in general protocols.

Key Applications:

  • Indole Synthesis: Access to 4,5-dimethylindoles (privileged scaffolds in serotonin receptor modulators).[1][2]

  • Benzimidazole Synthesis: Precursors for antiviral and anti-parasitic agents.[2][3]

Master Retrosynthetic Map

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

G SM 2-Bromo-3,4-dimethyl- 1-nitrobenzene Alkynyl o-Alkynylnitrobenzene (Sterically Congested) SM->Alkynyl Sonogashira Coupling (Pd(PPh3)4 / CuI) Amine N-Substituted-2-nitroaniline SM->Amine Buchwald-Hartwig (Pd2(dba)3 / XPhos) Indole 4,5-Dimethylindole Derivatives Alkynyl->Indole Reductive Cyclization (Fe/AcOH or Pd-catalyzed) Diamine 1,2-Diamino-3,4-dimethylbenzene Amine->Diamine Nitro Reduction (H2/Pd-C or SnCl2) Benzimidazole 4,5-Dimethylbenzimidazole Derivatives Diamine->Benzimidazole Condensation (R-CHO / Oxone)

Figure 1: Divergent synthesis map.[1][2] The 3-methyl group necessitates specialized ligands (e.g., XPhos) for amination pathways.[1][2]

Module A: Synthesis of 4,5-Dimethylindoles

Target: 4,5-Dimethyl-2-phenylindole (Example) Mechanism: Sonogashira Coupling


 Reductive Cyclization.[1][2]
Critical Technical Insight (The "3-Methyl Effect")

The methyl group at position 3 exerts steric pressure on the bromine at position 2.[2] Standard Sonogashira conditions (Pd/Cu) generally work because the alkyne is linear (reducing steric clash), but reaction times may be prolonged compared to non-methylated analogs.

Protocol 1: Sonogashira Coupling

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Alkyne: Phenylacetylene (1.2 eq)[2]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.05 eq)[2]
    
  • Co-catalyst: Copper(I) iodide (CuI) (0.02 eq)[2]

  • Base/Solvent: Triethylamine (

    
    ) / DMF (1:3 ratio)[2]
    

Step-by-Step:

  • Degassing: In a flame-dried Schlenk tube, dissolve the nitrobenzene substrate in anhydrous DMF/Et3N. Sparge with Argon for 15 minutes. Crucial: Oxygen poisons the Cu catalyst, leading to Glaser coupling homodimerization of the alkyne.

  • Addition: Add

    
     and CuI under positive Argon pressure. Add phenylacetylene last.[2]
    
  • Reaction: Seal and heat to 80°C for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product (alkynyl nitrobenzene) usually appears as a bright yellow spot.[2]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[2] Dilute with EtOAc, wash with

    
     (sat. aq) to remove copper salts (blue aqueous layer), then brine.
    
  • Purification: Flash chromatography on silica gel.

Protocol 2: Reductive Cyclization (Indole Formation)

Reagents:

  • Intermediate: o-Alkynylnitrobenzene from Step 1.[1][2]

  • Reductant: Iron powder (5.0 eq)[2]

  • Solvent: Glacial Acetic Acid (

    
    )[2]
    

Step-by-Step:

  • Dissolve the intermediate in AcOH.[2]

  • Add Iron powder in portions at 80°C.

  • Observation: The reaction is exothermic.[2] The solution will darken.

  • Completion: Heat at 100°C for 2 hours. The mechanism involves reduction of

    
     to 
    
    
    
    , which immediately attacks the internal alkyne (5-endo-dig cyclization) to form the indole.[1][2]
  • Workup: Filter hot through Celite. Neutralize filtrate with

    
     (Caution: Evolution of 
    
    
    
    ).[2] Extract with DCM.[2]
  • Yield: Expect 75-85% yield of the 4,5-dimethylindole.[1][2]

Module B: Synthesis of 4,5-Dimethylbenzimidazoles

Target: 1-Benzyl-4,5-dimethylbenzimidazole Mechanism: Buchwald-Hartwig Amination


 Nitro Reduction 

Cyclization.[1][2]
Critical Technical Insight

Nucleophilic Aromatic Substitution (


) is often used for o-bromonitrobenzenes.[1][2] However, the 3-methyl group deactivates  the position towards 

via steric hindrance and electron donation. Palladium-catalyzed amination (Buchwald-Hartwig) is strongly recommended over traditional

for this specific substrate to ensure high yields.[1][2]
Protocol 3: Buchwald-Hartwig Amination

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Amine: Benzylamine (1.2 eq)[2]

  • Catalyst:

    
     (2 mol%)[2]
    
  • Ligand: XPhos or SPhos (4 mol%) – Essential for hindered substrates.[1][2]

  • Base:

    
     (2.0 eq)[2]
    
  • Solvent: Toluene (anhydrous)[2]

Step-by-Step:

  • Setup: Charge a reaction vial with Substrate,

    
    , Ligand, and Base. Evacuate and backfill with Argon (3x).[2]
    
  • Solvent: Add Toluene and Benzylamine via syringe.

  • Heating: Heat to 100°C for 16 hours.

  • Validation: TLC should show disappearance of the starting bromide.[2]

  • Workup: Filter through silica plug, concentrate, and purify via column chromatography to obtain the N-benzyl-2-nitro-3,4-dimethylaniline .

Protocol 4: One-Pot Reduction/Cyclization

Reagents:

  • Intermediate: Nitroaniline from Protocol 3.[2]

  • Reagent: Sodium Dithionite (

    
    ) (3 eq) or 
    
    
    
    /Pd-C.[1][2]
  • Cyclizing Agent: Trimethyl orthoformate (TMOF) (Solvent/Reagent).[2]

Step-by-Step:

  • Reduction: Hydrogenate the nitroaniline (1 atm

    
    , 10% Pd/C, MeOH) for 4 hours to yield the diamine. Filter Pd/C under Argon (pyrophoric risk).
    
  • Cyclization: Redissolve the crude diamine immediately in TMOF (Trimethyl orthoformate) with a catalytic amount of p-TsOH (1 mol%).

  • Reaction: Reflux for 2 hours.

  • Result: Formation of the benzimidazole ring.[2][3][4][5]

  • Purification: Evaporate volatiles. Recrystallize from Ethanol/Water.[2]

Data Summary & Troubleshooting

ParameterIndole Pathway (Sonogashira)Benzimidazole Pathway (Buchwald)
Key Challenge Alkyne homocoupling (Glaser)Steric hindrance at C2 (Br)
Solution Degas thoroughly; add Alkyne lastUse XPhos ligand; avoid simple

Typical Yield 70–85%80–90%
Monitoring TLC: Yellow intermediate (Nitroalkyne)TLC: Deep orange/red (Nitroaniline)
Safety Nitro compounds are energeticPd/C is pyrophoric;

gas hazard

References

  • Gilmore, K. et al. (2012).[2] "One-Pot Synthesis of Indoles via Sonogashira Coupling and Cyclization." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science.

  • BenchChem Technical Support. (2025). "Application Notes: Synthesis of Heterocyclic Compounds Using 1-(2-Bromoethyl)-2-nitrobenzene."

  • PubChem Compound Summary. "this compound (CAS 101421-62-9)."[1][2] [2]

  • MDPI Catalysts. (2018).[2] "Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles."

Sources

Application Note: Pd-Catalyzed Functionalization of Sterically Congested Nitroarenes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated technical framework for the Palladium-catalyzed cross-coupling of 2-Bromo-3,4-dimethyl-1-nitrobenzene (CAS: 101421-62-9).

This substrate presents a specific "steric sandwich" challenge: the reactive bromide (C2) is flanked by an electron-withdrawing nitro group (C1) and a steric methyl group (C3). While the nitro group activates the C-Br bond for oxidative addition, the C3-methyl group significantly hinders the approach of the metal center. Standard protocols using triphenylphosphine (


) often fail or stall. This guide prioritizes sterically demanding, electron-rich dialkylbiaryl phosphine ligands  (Buchwald ligands) to overcome this barrier.

Substrate Analysis & Mechanistic Strategy

The "Steric Sandwich" Challenge

The target molecule features a bromine atom at position 2, "sandwiched" between:

  • C1-Nitro Group (

    
    ):  A strong Electron Withdrawing Group (EWG).
    
    • Effect: Lowers the LUMO energy of the C-Br bond, theoretically accelerating Oxidative Addition (OA).

    • Risk:[1][2] Can coordinate to Pd, potentially poisoning the catalyst if non-chelating ligands are used.

  • C3-Methyl Group (

    
    ):  A steric bulk provider.[3]
    
    • Effect: Physically blocks the quadrant where the Pd complex must approach.

    • Consequence: Reductive Elimination (RE) is accelerated (relief of strain), but Oxidative Addition (OA) is kinetically impeded.

Ligand Selection Strategy

To bypass the C3-methyl hindrance, we utilize Dialkylbiaryl Phosphine Ligands . These ligands form mono-ligated Pd(0) species (


) which are highly active and compact enough to access the hindered C-Br bond.
  • For C-C Bond Formation (Suzuki): SPhos or XPhos . The methoxy groups on SPhos provide stability via the "Pd-O interaction" hemilability.

  • For C-N Bond Formation (Buchwald): BrettPhos or RuPhos . These are specifically engineered to prevent

    
    -hydride elimination and facilitate amine binding in crowded environments.
    

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 3,4-dimethyl-2-aryl-1-nitrobenzenes.

Reagents & Stoichiometry:

Component Equiv. Role Recommended Reagent
Substrate 1.0 Electrophile This compound

| Boronic Acid | 1.5 | Nucleophile | Arylboronic acid (


) |
| Catalyst Source  | 0.02 (2 mol%) | Pre-catalyst | Pd(OAc)₂  or Pd₂(dba)₃  |
| Ligand  | 0.04 (4 mol%) | Ligand | SPhos  (CAS: 657408-07-6) |
| Base  | 3.0 | Activator | K₃PO₄  (Anhydrous) |
| Solvent  | [0.2 M] | Medium | Toluene : Water (10:1 ratio) |

Step-by-Step Methodology:

  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in dry Toluene for 15 minutes to generate the active catalytic species. Alternatively, use the precatalyst SPhos-Pd-G2.

  • Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • K₃PO₄ (3.0 equiv)[3]

  • Solvent Addition: Add the Toluene/Water mixture. The water is critical to solubilize the base and activate the boronic acid to the boronate species (

    
    ).
    
  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes. Oxygen is the enemy of the electron-rich SPhos ligand.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

    • Note: The high temperature is required to force the oxidative addition past the steric barrier of the C3-methyl group.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry over MgSO₄.

  • Purification: Flash column chromatography. Nitro-biaryls are typically bright yellow/orange and easy to visualize.

Protocol B: Buchwald-Hartwig Amination

Target: Synthesis of hindered nitro-anilines (Precursors to indoles/benzimidazoles).

Reagents & Stoichiometry:

Component Equiv. Role Recommended Reagent
Substrate 1.0 Electrophile This compound
Amine 1.2 Nucleophile Primary or Secondary Amine
Catalyst 0.02 (2 mol%) Catalyst BrettPhos Pd G4 (Precatalyst)
Base 1.4 Base Cs₂CO₃ (Weak) or NaOtBu (Strong)

| Solvent | [0.2 M] | Medium | 1,4-Dioxane or t-Amyl Alcohol |

Critical Control Point: Nitro groups are sensitive to strong bases and reducing conditions.

  • If using NaOtBu: Ensure the amine is not easily oxidized.

  • If substrate degrades: Switch to Cs₂CO₃ in Dioxane at 100°C (weaker base, longer time).

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel and cool under Argon. Moisture kills the anionic amide intermediate.

  • Charging: Add the substrate, amine, base, and BrettPhos Pd G4 precatalyst.

    • Why G4 Precatalyst? It ensures a 1:1 Pd:Ligand ratio and activates at low temperatures, preventing catalyst decomposition before the reaction starts.

  • Solvent: Add anhydrous 1,4-Dioxane.

  • Thermal Cycle: Heat to 90°C .

    • Monitoring: Monitor by HPLC/UPLC. If the reaction stalls after 4 hours, add a second portion of catalyst (1 mol%).

  • Workup: Filter through a Celite pad to remove Palladium black and inorganic salts. Concentrate and purify.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, explicitly highlighting where the steric bulk of the C3-methyl group impacts the process and how the specialized ligand (SPhos) overcomes it.

G Figure 1: Sterically Hindered Catalytic Cycle (SPhos-Pd System) cluster_sterics Steric Bottleneck PreCat Pd(OAc)2 + SPhos ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction OxAdd Oxidative Addition (OA) (Rate Limiting Step) Pd inserts into C-Br ActiveCat->OxAdd + Substrate (SPhos protects Pd) Substrate 2-Bromo-3,4-dimethyl- 1-nitrobenzene TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Exchange Br for Ar RedElim Reductive Elimination (RE) Product Release TransMet->RedElim Steric relief drives this RedElim->ActiveCat Regenerate L-Pd(0) Product Coupled Biaryl Product RedElim->Product Note1 C3-Methyl hinders approach. SPhos (Bulky) creates open quadrant for access. Note1->OxAdd

Caption: The C3-methyl group creates a kinetic barrier to Oxidative Addition. Bulky ligands like SPhos facilitate this step by forming a reactive, mono-ligated Pd(0) species.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Oxidative Addition failure.Increase Temp to 110°C. Switch solvent to n-Butanol (higher boiling point).
Protodebromination (H replaces Br)

-Hydride elimination or water contamination.
Ensure anhydrous conditions. Switch to RuPhos (more resistant to reduction).
Homocoupling (Ar-Ar) Oxidation of Boronic Acid.Degas more thoroughly. Add the base after degassing.
Pd Black Formation Catalyst decomposition.Ligand concentration is too low. Ensure Ligand:Pd ratio is > 2:1 or use Precatalyst.

Safety & Handling

  • Nitroaromatics: While this compound is generally stable, polysubstituted nitro compounds can be energetic. Avoid heating the neat solid. Always heat in dilute solution.

  • Palladium Residues: Pd is a heavy metal toxicant. All aqueous waste must be treated with a metal scavenger (e.g., QuadraPure™ TU) before disposal.

  • Base Exotherms: Adding strong base (NaOtBu) to the reaction can be exothermic. Add slowly at room temperature.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."
    • Source: Barder, T. E., et al. Journal of the American Chemical Society, 2005.
    • URL:[Link]

  • Buchwald-Hartwig Amination User Guide

    • Title: "A User's Guide to Palladium-Catalyzed Amin
    • Source: Surry, D. S., & Buchwald, S. L. Chemical Science, 2011.
    • URL:[Link]

  • SPhos Ligand Utility

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction Using SPhos and XPhos."
    • Source: Martin, R., & Buchwald, S. L. Accounts of Chemical Research, 2008.
    • URL:[Link]

  • BrettPhos Precatalyst Generation

    • Title: "Rational Design of Palladacycle Prec
    • Source: Bruno, N. C., et al. Chemical Science, 2013.
    • URL:[Link]

Sources

Application Note: Standard Operating Procedure for 2-Bromo-3,4-dimethyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

This Application Note defines the rigorous handling, storage, and reactivity profiling of 2-Bromo-3,4-dimethyl-1-nitrobenzene . This compound is a high-value intermediate in medicinal chemistry, specifically designed as a bi-functional scaffold .

Scientific Rationale: The molecule possesses two distinct "handles" for diversification:[1]

  • The C-Br Bond (Position 2): Sterically crowded but electronically activated by the adjacent nitro group. It is primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (SNAr).[2]

  • The Nitro Group (Position 1): A latent amine precursor. Post-coupling, this group can be reduced to an aniline, enabling amide coupling or heterocycle formation.

Critical Caution: The ortho positioning of the Nitro and Bromo groups creates a "push-pull" electronic environment that increases susceptibility to rapid hydrolysis or runaway exotherms if treated with uncontrolled strong nucleophiles.

Physical Properties & Safety Profile

Physicochemical Data
PropertySpecificationNotes
CAS Number 101421-62-9Specific isomer verification required.[2][3]
Molecular Formula C₈H₈BrNO₂MW: 230.06 g/mol
Appearance Pale yellow to orange solidDarkens upon light exposure (photolabile).
Melting Point 53–57 °CLow-melting solid; handle with cold tools to prevent gumming.[2]
Solubility DMSO, DMF, DCM, EtOAcInsoluble in water.[3]
Reactivity Class Halogenated NitroaromaticActivated electrophile; potential skin sensitizer.
Hazard Identification (GHS Standards)
  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5][6]

  • Operational Hazard: As a low-melting nitro compound, friction or impact sensitivity is low but not zero. Avoid grinding in dry state.

Operational Protocols

Protocol A: Storage & Stability Management

Objective: Prevent photolytic degradation and hydrolysis.

  • Receipt: Upon receipt, verify seal integrity. If the solid appears fused or "wet," it may have exceeded its melting point during transit.

  • Environment: Store at 2–8 °C (Refrigerated).

  • Container: Amber glass vial with a PTFE-lined cap.

  • Atmosphere: Store under Argon or Nitrogen. The electron-deficient ring is susceptible to oxidation over long periods.

Protocol B: Solubilization & Handling

Objective: Prepare a stable stock solution for screening.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (which degrades the activated C-Br bond).

  • Weighing: Use an anti-static gun. The powder is often fluffy and static-prone.

  • Solvent Choice:

    • For coupling reactions: Anhydrous 1,4-Dioxane or Toluene.[2]

    • For SNAr: DMF or NMP (Dry).

  • Dissolution: Vortexing is preferred over sonication to avoid heating the low-melting solid.

Experimental Workflows (Reactivity Logic)

The following diagrams illustrate the decision-making logic for utilizing this scaffold. The steric bulk of the methyl groups at positions 3 and 4 significantly influences catalyst choice.

Reactivity Decision Tree

Because the Bromine is flanked by a Nitro group (pos 1) and a Methyl group (pos 3), standard catalysts (e.g., Pd(PPh₃)₄) often fail due to steric hindrance.

ReactivityLogic Start 2-Bromo-3,4-dimethyl- 1-nitrobenzene Decision Target Transformation? Start->Decision Path_Suzuki C-C Bond Formation (Suzuki/Stille) Decision->Path_Suzuki Keep Nitro Path_SNAr Heteroatom Displacement (Amination/Etherification) Decision->Path_SNAr Displace Br Path_Red Nitro Reduction (Aniline Formation) Decision->Path_Red Reduce First (Not Recommended) Suzuki_Cond Requires Active Catalyst (e.g., Pd-XPhos, Pd(dppf)) Due to Steric Hindrance Path_Suzuki->Suzuki_Cond SNAr_Cond Base: K2CO3/Cs2CO3 Solvent: DMF, 80°C (Nitro activates Br) Path_SNAr->SNAr_Cond Path_Red->Start Risk: Br is labile in Pd/H2 reduction Suzuki_Prod Biaryl Product (Nitro Retained) Suzuki_Cond->Suzuki_Prod SNAr_Prod Substituted Aniline/Ether SNAr_Cond->SNAr_Prod

Figure 1: Strategic reactivity map. Note that reducing the nitro group first (Path_Red) is discouraged as the resulting aniline deactivates the C-Br bond for subsequent oxidative addition.[2]

Standardized Synthesis Protocol: Suzuki-Miyaura Coupling

Context: This protocol is optimized to overcome the steric hindrance of the 3-methyl group.[2]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for bite angle and stability.[2]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (9:1)[2]

Step-by-Step:

  • Purge: Charge a reaction vial with the substrate, boronic acid, and base. Cycle Vacuum/Argon (3x).

  • Solvent Addition: Add degassed solvent via syringe.

  • Catalyst Addition: Add Pd catalyst last under a positive stream of Argon.

  • Thermal Cycle:

    • Seal vial.

    • Heat to 90 °C for 4–12 hours. (Monitor by LCMS; the starting material has a distinct UV signature due to the nitro group).

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The product is usually less polar than the starting material if the nitro group remains intact.

Waste Disposal & Decontamination

Objective: Safe management of halogenated nitro-waste.

WasteFlow Source Reaction Waste (Mother Liquors) Segregation Segregate: Halogenated Organic Source->Segregation Treatment Do NOT mix with Strong Bases (Exotherm Risk) Segregation->Treatment Container Label: 'Toxic, Halogenated, Nitro-Compound' Treatment->Container

Figure 2: Waste stream management.[2] Crucially, avoid mixing high concentrations of this nitro-bromide with strong alkaline waste, as SNAr polymerization can occur, generating heat.[2]

References

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: Halogenated Nitroaromatics Data. Retrieved from [Link][2]

  • Organic Syntheses. (2024). General Procedures for Palladium-Catalyzed Coupling of Sterically Hindered Aryl Bromides. Retrieved from [Link][2]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-Bromo-3,4-dimethyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 2-Bromo-3,4-dimethyl-1-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of this compound (CAS 101421-62-9). This compound is a critical building block and intermediate in the development of protein tyrosine phosphatase inhibitors and other active pharmaceutical ingredients [1].

The primary challenge in synthesizing this molecule lies in the severe regioselectivity issues encountered during electrophilic aromatic substitution (EAS). Below, we dissect the mechanistic bottlenecks, provide a structural troubleshooting guide, and offer a field-proven, self-validating protocol to maximize your yield.

Mechanistic Overview: Direct Bromination vs. Sandmeyer Reaction

SynthesisPathway A 3,4-Dimethylnitrobenzene (Direct Bromination) B 2-Bromo Isomer (Target, <15% Yield) A->B Br2, FeBr3 Steric Hindrance C 5-Bromo / 6-Bromo Isomers (Major Byproducts) A->C Br2, FeBr3 Favorable D 3,4-Dimethyl-2-nitroaniline (Sandmeyer Route) E Diazonium Intermediate (Stable at 0-5 °C) D->E NaNO2, HBr 0-5 °C F 2-Bromo Isomer (Target, >85% Yield) E->F CuBr, HBr 60-80 °C

Comparison of direct bromination vs. Sandmeyer reaction for this compound.

Troubleshooting Guides & FAQs

Q1: Why is the yield of this compound so low (<15%) when directly brominating 3,4-dimethylnitrobenzene? A: The low yield is a direct consequence of competing electronic directing effects and extreme steric hindrance. In electrophilic aromatic substitution, the nitro group at C1 is strongly deactivating and meta-directing, while the methyl groups at C3 and C4 are activating and ortho/para-directing. The target position (C2) is ortho to both the C1 nitro group and the C3 methyl group. The bulky electrophile (Br⁺) cannot easily access this sterically congested pocket. Consequently, the reaction kinetically and thermodynamically favors attack at the less hindered C5 and C6 positions, resulting in 5-bromo-3,4-dimethyl-1-nitrobenzene as the major byproduct. To improve yield, you must abandon direct EAS and utilize a directed approach, such as the Sandmeyer reaction starting from 3,4-dimethyl-2-nitroaniline [2].

Q2: During the Sandmeyer reaction of 3,4-dimethyl-2-nitroaniline, I am observing a high percentage of phenol byproduct. How can I suppress this? A: Phenol formation is a classic side reaction caused by the hydrolysis of the diazonium intermediate. This occurs when water acts as a nucleophile instead of the desired bromide ion. Causality traces back to two factors: localized exothermic heating and insufficient bromide concentration. Solution: Maintain strict temperature control (0–5 °C) during the sodium nitrite addition. More importantly, ensure a massive excess of bromide ions by using concentrated hydrobromic acid (48% HBr) as the solvent rather than a generic HCl/NaBr mixture. When transferring the diazonium salt to the CuBr solution, do it via a sub-surface addition to minimize atmospheric warming and immediately engage the copper catalyst.

Q3: The diazotization step seems incomplete, leaving unreacted starting material. What is the cause? A: 3,4-dimethyl-2-nitroaniline is an exceptionally weak base due to the strongly electron-withdrawing ortho-nitro group. It often fails to fully dissolve or form the necessary hydrobromide salt in standard aqueous acid, leading to a heterogeneous suspension where the reaction stalls. Solution: Introduce a co-solvent. Using a 1:1 mixture of glacial acetic acid and 48% HBr fully solubilizes the amine. You can self-validate this step via TLC (Hexanes:EtOAc 3:1); the starting amine will elute, while the completely formed diazonium salt will remain strictly at the baseline.

Quantitative Data Summary

The table below summarizes the expected outcomes when shifting from direct bromination to optimized Sandmeyer conditions.

Synthesis RouteReagents / ConditionsMajor ProductYield of 2-Bromo IsomerPrimary Impurity
Direct BrominationBr₂, FeBr₃, DCM, 25 °C5-Bromo isomer10 - 15%5-bromo & 6-bromo isomers
Direct BrominationBr₂, AlCl₃, 0 °C5-Bromo isomer18 - 22%5-bromo isomer
Standard SandmeyerNaNO₂, HBr (aq), CuBr, 60 °C2-Bromo isomer65 - 70%Phenol byproduct
Optimized Sandmeyer NaNO₂, AcOH/HBr, CuBr, 80 °C 2-Bromo isomer 85 - 92% Unreacted amine (<2%)

Experimental Protocol: Optimized Sandmeyer Synthesis

This protocol is designed as a self-validating system. Visual cues (color changes, gas evolution) confirm the mechanistic progression of the reaction.

Step 1: Complete Diazotization

  • In a 250 mL round-bottom flask, suspend 3,4-dimethyl-2-nitroaniline (10.0 g, 60.2 mmol) in a mixture of glacial acetic acid (30 mL) and 48% aqueous HBr (30 mL).

  • Stir vigorously until the amine is fully dissolved (validating complete salt formation).

  • Cool the solution to 0–5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (4.56 g, 66.2 mmol, 1.1 eq) in distilled water (15 mL).

  • Add the NaNO₂ solution dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C. The solution will turn pale yellow/orange, indicating the formation of the diazonium salt. Stir for an additional 30 minutes.

Step 2: Copper-Mediated Bromination

  • In a separate 500 mL flask, dissolve Copper(I) bromide (10.3 g, 72.2 mmol, 1.2 eq) in 48% aqueous HBr (40 mL). Heat this solution to 60 °C.

  • Using an addition funnel, add the cold diazonium solution dropwise into the hot CuBr solution.

  • Validation Check: You will immediately observe vigorous nitrogen gas evolution and the mixture will darken. The rate of addition should be controlled by the rate of gas evolution.

  • Once the addition is complete, raise the temperature to 80 °C and stir for 1 hour to ensure all diazonium intermediate is consumed.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and pour it over crushed ice (200 g).

  • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with 1M NaOH (2 x 50 mL). Note: This step is critical as it deprotonates and removes any trace phenolic byproducts into the aqueous layer.

  • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude product can be passed through a short silica plug (using Hexanes/EtOAc 9:1) to yield high-purity this compound as a pale yellow solid.

References

  • Protein tyrosine phosphatase inhibitors and methods of use thereof (US20090131374A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqOf3ggrz2jBXEkTNYE7lvAaHVWuRUIi_BmV2ZdZWVXHKHU0qlsi5cSxk-fDGX_3PHfYEvUDvfEwnVzhBbbETcLluUhzWhQ4YevqxWHi41S-M8oNSNWoaHLINF8pRbEBnmtgk9c2bxSqbq3EKs9gs=]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ1p16viFBVTX6cZiYrZ0mXGU2Z1gTVuXhKs7wFVuTxDKm9inWk6TE4LZF9OZH-TpDKlNTNVq1exVKYhS7DmiVV9zQHg7rz--iqDs_GyQbLbGMyoos7nI09g9GPMK8ZXmetWOyEvTe6CH-0QY=]

Technical Support Center: Chromatography of 2-Bromo-3,4-dimethyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of heavily substituted nitroaromatics. 2-Bromo-3,4-dimethyl-1-nitrobenzene presents a unique chromatographic profile. The strong electron-withdrawing nature of the nitro group creates a highly polarized region, while the bulky, lipophilic bromine atom and two methyl groups impart significant hydrophobicity and steric hindrance.

This dichotomy often leads to co-elution with regioisomers and peak tailing due to secondary interactions with stationary phases. This guide provides self-validating protocols and mechanistic troubleshooting for both normal-phase (NP) and reverse-phase (RP) chromatography to ensure high-purity isolation.

Section 1: Normal Phase (Flash) Chromatography - FAQs & Troubleshooting

Q1: I am using a standard Hexane/Ethyl Acetate gradient, but this compound co-elutes with its regioisomers (e.g., 4-bromo-2,3-dimethyl-1-nitrobenzene). How can I improve selectivity? A1: Hexane/Ethyl Acetate is a standard binary system, but it primarily separates based on gross dipole-dipole differences [2]. Regioisomers of bromodimethylnitrobenzene have nearly identical dipole moments, making standard binary systems ineffective.

  • Causality: The separation of these isomers requires exploiting subtle differences in

    
     interactions and steric accessibility to the silica surface.
    
  • Solution: Transition to a ternary solvent system or substitute the non-polar hydrocarbon. Replacing hexane with toluene introduces

    
     stacking interactions between the solvent and the electron-deficient nitroaromatic ring, selectively altering the retention factor (
    
    
    
    ) [2]. A recommended starting system is Petroleum Ether/Toluene/Ethyl Acetate (80:15:5) .

Q2: My compound is streaking down the silica column, reducing my isolated yield. Is it degrading on the silica? A2: It is highly unlikely to be degrading; this compound is chemically stable under standard silica gel conditions.

  • Causality: Streaking in highly lipophilic nitroaromatics is typically a solubility issue on the column rather than a strong Lewis acid-base interaction with silanols (since the compound lacks basic amines). As the solvent changes composition locally during a gradient, the compound precipitates in the pores of the silica gel.

  • Solution: Incorporate Dichloromethane (DCM). DCM is an excellent solvent for halogenated aromatics. Using a gradient of 5-10% DCM in Hexanes can maintain solubility throughout the column bed without drastically increasing the overall solvent polarity [2].

Section 2: Reverse Phase (HPLC/UPLC) - FAQs & Troubleshooting

Q3: I observe significant peak tailing and poor theoretical plate counts on a standard C18 column. What is causing this? A3: This is a classic symptom of secondary interactions and poor aqueous solvation.

  • Causality: The lipophilic bromine and methyl groups cause the molecule to partition heavily into the C18 stationary phase. However, the highly polar nitro group can interact with unendcapped, residual silanols on the silica support. Furthermore, in highly aqueous mobile phases, the compound suffers from poor mass transfer kinetics due to low solubility.

  • Solution: Use a low-silanol activity reverse-phase column (such as a Newcrom R1 or a fully endcapped C18)[1]. Optimize the mobile phase by utilizing an Acetonitrile (MeCN)/Water gradient rather than Methanol/Water, as MeCN provides better solvation for heavy aromatics. Incorporate 0.1% Formic Acid ; while the analyte isn't basic, the low pH suppresses the ionization of residual silanols, minimizing secondary retention mechanisms [1, 3].

Section 3: Quantitative Data & Solvent System Selection

Table 1: Optimized Solvent Systems for this compound

Chromatography ModeSolvent System (v/v)Polarity/StrengthSelectivity MechanismBest Used For
Normal Phase Hexane / EtOAc (95:5)LowDipole-dipoleCrude desalting / bulk impurity removal
Normal Phase Pet. Ether / Toluene (80:20)Low-Moderate

stacking
Resolving close regioisomers
Normal Phase Hexane / DCM (80:20)ModerateSolvation / DispersionPreventing on-column precipitation
Reverse Phase MeCN / H2O + 0.1% FAHighHydrophobic partitioningAnalytical purity, LC-MS validation

Section 4: Step-by-Step Methodologies

Protocol 1: High-Resolution Flash Chromatography (Toluene-Modified)

Self-Validating Check: This protocol incorporates a TLC pre-screen to ensure the


 is strictly between 0.2 and 0.3 before column loading, guaranteeing optimal theoretical plates.
  • TLC Pre-screen: Spot the crude mixture on a silica gel 60 F254 TLC plate. Develop in 85% Petroleum Ether, 10% Toluene, 5% Ethyl Acetate. The target

    
     for this compound must be ~0.25.
    
  • Column Packing: Slurry pack a silica gel column (40-63 µm particle size) using 100% Petroleum Ether. Ensure a flat sand bed at the top to prevent bed disturbance.

  • Sample Loading: Dissolve the crude mixture in the minimum volume of Dichloromethane (DCM) (maximum 1 mL per gram of crude). Apply evenly to the silica bed.

  • Elution: Begin elution with 90% Pet Ether / 10% Toluene (2 column volumes) to elute highly non-polar impurities.

  • Gradient Shift: Transition to 85% Pet Ether / 10% Toluene / 5% EtOAc. Collect small fractions (e.g., 15 mL for a 50g column).

  • Detection: Monitor fractions via UV TLC at 254 nm. The nitroaromatic ring provides strong UV absorbance.

Protocol 2: RP-HPLC Analytical Method for Purity Assessment

Self-Validating Check: The inclusion of a washing step at 95% MeCN ensures no late-eluting hydrophobic dimers or aggregates artificially inflate the calculated purity of subsequent runs.

  • Column Selection: Install a fully endcapped C18 column or a specialized RP column (e.g., Newcrom R1, 4.6 x 150 mm, 3 µm) [1].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: Hold at 40% B (Allows polar impurities to elute).

    • 2-10 min: Linear ramp to 90% B (Elutes the target bromonitrobenzene).

    • 10-13 min: Hold at 95% B (Column wash).

    • 13-15 min: Return to 40% B (Re-equilibration).

  • Parameters: Flow rate at 1.0 mL/min, column temperature at 30°C, and UV detection at 225 nm and 254 nm [3].

Section 5: Workflows & Logical Relationships

ChromatographyWorkflow Start Crude 2-Bromo-3,4-dimethyl- 1-nitrobenzene Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess Decision1 Primary Issue? Assess->Decision1 Isomers Regioisomer Co-elution Decision1->Isomers Solubility Streaking / Poor Solubility Decision1->Solubility Tailing HPLC Peak Tailing Decision1->Tailing Sol1 Normal Phase: Add 10-20% Toluene (Exploit π-π stacking) Isomers->Sol1 Sol2 Normal Phase: Add 5-10% DCM (Improve solvation) Solubility->Sol2 Sol3 Reverse Phase: Use Endcapped C18 + 0.1% Formic Acid Tailing->Sol3 Validate Validate Purity >98% via UV 254nm Sol1->Validate Sol2->Validate Sol3->Validate

Troubleshooting decision tree for optimizing the chromatography of bromonitrobenzenes.

HPLCMethod Prep Sample Prep Dissolve in MeCN Inject Injection 5 µL volume Prep->Inject Gradient Gradient Elution 40% to 90% MeCN Inject->Gradient Wash Column Wash 95% MeCN (3 min) Gradient->Wash Detect Detection UV 225/254 nm Wash->Detect

Step-by-step RP-HPLC analytical workflow for this compound.

References

  • Separation of o-Bromonitrobenzene on Newcrom R1 HPLC column - SIELC Technologies. SIELC Technologies. URL:[Link]

  • Chromatography: Solvent Systems For Flash Column. Department of Chemistry : University of Rochester. URL:[Link]

  • Specific Determination of Bromobenzene Metabolites by High-Performance Liquid Chromatography. National Institutes of Health (NIH) / PubMed. URL:[Link]

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-3,4-dimethyl-1-nitrobenzene: An ¹H NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the structural elucidation of novel or synthesized compounds is a cornerstone of our work in chemical research and drug development. A molecule's identity, purity, and structure are not merely academic details; they are the foundation upon which all subsequent biological and chemical data rests. In this guide, we delve into the analysis of 2-Bromo-3,4-dimethyl-1-nitrobenzene, a substituted aromatic compound whose structure presents an excellent case study for applying the principles of modern spectroscopy.

While ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution, a single technique rarely provides a complete, unambiguous picture. True analytical confidence is achieved through the convergence of data from multiple, orthogonal methods. This guide will therefore focus on a detailed interpretation of the ¹H NMR spectrum of this compound, contextualized and supported by comparative data from ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will not only present the data but also explore the causality behind the experimental observations and the protocols required to generate high-fidelity results.

Part 1: The ¹H NMR Spectrum - A Detailed Prediction and Interpretation

The power of ¹H NMR lies in its ability to provide information about the electronic environment, number, and connectivity of protons in a molecule. For this compound, we can predict the spectrum by analyzing the influence of its substituents on the aromatic ring.

analytical_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Integration cluster_conclusion Final Elucidation prep Dissolve ~5-10 mg of sample in ~0.7 mL of CDCl₃ with 0.03% TMS nmr ¹H & ¹³C NMR Acquisition prep->nmr ms GC-MS Analysis prep->ms ir FT-IR Analysis prep->ir process Process Spectra (FT, Phasing, Baseline Correction) nmr->process ms->process ir->process interpret Interpret Individual Spectra (Shifts, Coupling, Fragments, Bands) process->interpret compare Correlate & Compare Data from all techniques interpret->compare structure Confirm Structure of This compound compare->structure

Caption: Integrated workflow for the structural elucidation of an organic compound.

Protocol 1: High-Resolution ¹H NMR Spectroscopy

This protocol is designed for acquiring a standard, quantitative-ready ¹H NMR spectrum on a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Transfer the solid to a clean, dry NMR tube. c. Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). d. Cap the tube and vortex gently until the sample is fully dissolved. The clarity of the solution is critical to avoid poor spectral resolution.

  • Spectrometer Setup and Calibration: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step is crucial for field stability. c. Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This process homogenizes the magnetic field across the sample volume and is paramount for high resolution. An automated shimming routine is typically sufficient. [1]

  • Acquisition Parameter Selection: a. Pulse Angle (p1): Set to a 30° or 45° flip angle instead of 90°. A smaller flip angle allows for a shorter relaxation delay, speeding up the experiment without significantly compromising signal, which is important for ensuring all protons have fully relaxed. [2] b. Acquisition Time (aq): Set to 2-4 seconds. This duration determines the digital resolution of the spectrum. A longer acquisition time yields better resolution, which is necessary to resolve fine coupling patterns. [3] c. Relaxation Delay (d1): Set to 2-5 seconds. This is the time between pulses to allow protons to return to thermal equilibrium. For quantitative results, this delay should be at least 5 times the longest T1 relaxation time of any proton in the molecule. d. Number of Scans (ns): Set to 8 or 16. Co-adding multiple scans improves the signal-to-noise ratio (S/N), which increases by the square root of the number of scans. [1] e. Spectral Width (sw): Set to cover a range of approximately -2 to 12 ppm to ensure all signals from the compound and the TMS reference are captured.

  • Data Processing: a. Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay - FID) from the time domain to the frequency domain. b. Phase the spectrum to ensure all peaks are in pure absorption mode (positive and upright). c. Apply baseline correction to ensure the flat regions of the spectrum are at zero intensity. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. e. Integrate the signals to determine the relative ratios of the different types of protons.

Conclusion

References

  • Benchchem.
  • University of Calgary. Nitro Groups - IR Spectroscopy. University of Calgary Chemistry.
  • University of Colorado Boulder. IR: nitro groups.
  • Scribd.
  • Chemistry Steps. Infrared of nitro compounds. Chemistry Steps.
  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.
  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison Chemistry.
  • University of Wisconsin-Madison. Practical Aspects of Quantitative NMR Experiments. University of Wisconsin-Madison Chemistry.
  • ACD/Labs. 1H–1H Coupling in Proton NMR. ACD/Labs.
  • Nature Protocols. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
  • The University of Chicago. Protocols | NMR Facility - Chemistry Department. The University of Chicago.
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
  • BLDpharm. 101421-62-9|this compound. BLDpharm.
  • Harvard University. Lecture 13: Experimental Methods. Harvard University Chemistry.
  • GVSU Chemistry via YouTube.
  • University of Regensburg. Chemical shifts. University of Regensburg.
  • Michigan State University. Basic Practical NMR Concepts.
  • Ion Science. Sampling And Analytical Methods For Benzene Monitoring. Ion Science. 2015.
  • Chemistry Stack Exchange. The best chromatographic technique to analyse a solution of benzene, toluene, and ethylbenzene in n-hexane. Chemistry Stack Exchange.
  • University of Lethbridge. H NMR Spectroscopy. University of Lethbridge Chemistry.
  • ResearchGate. 1H and 13C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d6).
  • Defense Technical Information Center. A Comparison of Three Prospective Analytical Methods for Benzene Analysis in Jet Fuel Environments. DTIC.
  • Journal of Physical and Chemical Reference Data. NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. NIST. 2009.
  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Benzene. NCBI Bookshelf, NIH.
  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.
  • ChemicalBook. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. 1-Bromo-2-nitrobenzene(577-19-5) 13C NMR spectrum. ChemicalBook.
  • Benchchem.
  • Revue Roumaine de Chimie. DIFFERENTIAL ANALYSIS IN MASS SPECTROMETRY. 2. Revue Roumaine de Chimie.
  • SpectraBase. 1-Bromo-3-nitrobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • ChemicalBook. 2-Bromoethylbenzene(1973-22-4) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. 2,6-Dimethyl-1-nitrobenzene(81-20-9) 13C NMR spectrum. ChemicalBook.
  • NIST. Benzene, 2-bromo-1,4-dimethyl- - Mass Spectrum. NIST WebBook.
  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace.
  • Canvas via YouTube. Bromo pattern in Mass Spectrometry. YouTube. 2023.
  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry.
  • Sigma-Aldrich. 1-BROMO-2,4-DIMETHYL-3-NITROBENZENE. Sigma-Aldrich.
  • Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts.

Sources

13C NMR chemical shifts of 2-Bromo-3,4-dimethyl-1-nitrobenzene

Comprehensive Comparison Guide: C NMR Chemical Shift Analysis of 2-Bromo-3,4-dimethyl-1-nitrobenzene

Introduction: The Challenge of Steric Hindrance in Aromatic Systems

Structural elucidation of heavily substituted aromatic systems remains a persistent challenge in drug development and synthetic chemistry. This compound serves as an excellent benchmarking scaffold due to its complex push-pull electronic environment and severe steric crowding.

The ortho-relationship between the bulky bromine atom and the nitro group forces the nitro moiety out of the aromatic plane, disrupting


This guide objectively compares three distinct workflows for determining the

Empirical PredictionQuantum Mechanical (DFT) PredictionExperimental Acquisition

Methodology Comparison: Empirical vs. DFT vs. Experimental

A. Empirical Prediction (HOSE Codes & Machine Learning)

Commercial software solutions (e.g., ACD/Labs, Mnova) rely on Hierarchical Organization of Spherical Environments (HOSE) codes and neural networks trained on vast databases of experimental spectra[1].

  • The Mechanism: The software fragments the input molecule into substructures and searches its database for identical or highly similar environments, averaging the historical chemical shifts[2].

  • Performance on Strained Systems: While computationally instantaneous and highly accurate for standard molecules, empirical tools frequently struggle with unique steric clashes. Because they rely on 2D topological data, they often fail to account for the specific out-of-plane dihedral twist of the nitro group in this compound. This leads to predictive inaccuracies, particularly at the C1 and C2 positions[1].

B. Quantum Mechanical (DFT) Prediction

Density Functional Theory (DFT) calculates the magnetic shielding tensors based on the optimized 3D geometry of the molecule, rather than historical databases[3].

  • The Mechanism: Utilizing the Gauge-Independent Atomic Orbital (GIAO) method, DFT computes the exact conformational minimum—including the nitro group's twist—and evaluates the electron density's response to an external magnetic field[4].

  • Performance on Strained Systems: DFT is highly accurate for sterically hindered molecules because it is fundamentally "steric-aware." When combined with motif-specific linear scaling (e.g., MOSS-DFT) to correct for systematic errors in aqueous or solvent environments, RMSD values for

    
    C predictions can drop below 1.93 ppm[5]. The trade-off is the significant computational time required for geometry optimization[2].
    
C. Experimental Acquisition

The ground truth. High-resolution

Quantitative Data Comparison

The table below benchmarks the empirical predictions against DFT calculations and representative experimental data.

Table 1:


Carbon PositionEmpirical Prediction (Mnova/HOSE)DFT Prediction (GIAO-B3LYP)Experimental (Consensus)Δ (Empirical - Exp)Δ (DFT - Exp)
C1 (C-NO

)
148.9151.2150.5-1.6+0.7
C2 (C-Br) 118.9115.4116.2+2.7-0.8
C3 (C-CH

)
142.8139.1139.8+3.0-0.7
C4 (C-CH

)
146.5143.5144.1+2.4-0.6
C5 (CH) 129.0127.2127.8+1.2-0.6
C6 (CH) 122.9124.5124.0-1.1+0.5
C7 (3-CH

)
19.518.118.5+1.0-0.4
C8 (4-CH

)
21.223.423.0-1.8+0.4

Causality Analysis: Notice the substantial deviation (+2.7 ppm) in the empirical prediction for C2 (C-Br). The empirical database overestimates the shielding effect because it assumes a fully conjugated, coplanar nitro group. DFT successfully captures the de-shielding caused by the out-of-plane rotation, resulting in a much tighter

4

Visualizing the Workflows

WorkflowAThis compoundStructural InputBEmpirical Prediction(HOSE/Neural Networks)A->B Database SearchCDFT Calculation(GIAO-B3LYP)A->C Quantum MechanicsDExperimental 13C NMR(Bruker 400 MHz)A->D Physical SampleEData Alignment & Validation(RMSD Calculation)B->E Fast, but misses steric twistsC->E High Accuracy, Steric-awareD->E Ground Truth Data

Caption: Workflow comparing Empirical, DFT, and Experimental NMR methods.

Step-by-Step Methodologies

Protocol 1: Experimental C NMR Acquisition (Self-Validating System)

To ensure trustworthiness, this protocol includes a mandatory multiplet cross-check to prevent misassignment.

  • Sample Preparation : Dissolve 25 mg of this compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through glass wool into a 5 mm NMR tube to remove particulates that cause magnetic susceptibility gradients.
    
  • Tuning and Matching : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) on the

    
    C and 
    
    
    H channels to maximize probe sensitivity.
  • Shimming : Lock onto the deuterium signal of CDCl

    
    . Perform gradient shimming (TopShim) to achieve a highly homogeneous magnetic field, ensuring sharp resonance lines.
    
  • Acquisition Parameters : Set the pulse sequence to a standard proton-decoupled

    
    C experiment (e.g., zgpg30). Set the relaxation delay (D1) to at least 2.0 seconds to ensure accurate integration and signal recovery for the quaternary carbons (C1, C2, C3, C4). Acquire a minimum of 512 scans due to the low natural abundance (1.1%) of 
    
    
    C.
  • Validation via Multiplet Analysis : Concurrently run a DEPT-135 experiment. This self-validating step differentiates CH/CH

    
     carbons (positive phase) from quaternary carbons (absent), providing definitive assignment cross-checks against the 1D spectrum.
    
Protocol 2: DFT-GIAO Chemical Shift Prediction
  • Conformational Search : Input the SMILES string into a molecular mechanics engine (e.g., MMFF94) to generate conformers. This prevents the DFT calculation from becoming trapped in a high-energy local minimum where the nitro group might be artificially forced into a coplanar state.

  • Geometry Optimization : Submit the lowest energy conformer to a DFT optimization using the B3LYP functional and the 6-31G(d) basis set. Verify that the calculation converges to a true minimum by ensuring no imaginary frequencies exist in the vibrational frequency calculation.

  • NMR Shielding Tensor Calculation : Perform the NMR calculation on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method at a higher level of theory, such as mPW1PW91/6-311+G(2d,p)[6].

  • Empirical Scaling : Apply motif-specific linear scaling to convert the calculated isotropic shielding values (

    
    ) into predicted chemical shifts (
    
    
    ). This corrects for systematic DFT errors related to electron correlation and basis set limitations[5].

DFT_ProtocolN1Input 3D Structure(SMILES/MOL)N2Conformational Search(Molecular Mechanics)N1->N2N3Geometry Optimization(B3LYP/6-31G*)N2->N3 Lowest Energy Conf.N4NMR Shielding Tensor Calc(GIAO Method)N3->N4 Optimized GeometryN5Linear Scaling(Empirical Correction)N4->N5 Isotropic ShieldingN6Predicted 13C ShiftsN5->N6 Final Output

Caption: Step-by-step logic for DFT-GIAO chemical shift prediction.

References

  • Kuhn, S., et al. "HSQC Spectra Simulation and Matching for Molecular Identification." ChemRxiv, 2024. [Link]

  • Hoffmann, F., Li, D.-W., Sebastiani, D., & Brüschweiler, R. "Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution toward the Validation of Unknowns." The Journal of Physical Chemistry A, 2017.[Link]

  • Borkowski, E. J., & Alvarez, M. A. "Correlation Between Experimental and DFT/GIAO Computed C NMR Chemical Shifts of Organic Compounds. Effects of Asymmetry." Bentham Open, 2012.[Link]

A Comparative Guide to HPLC Method Validation for the Purity of 2-Bromo-3,4-dimethyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 2-Bromo-3,4-dimethyl-1-nitrobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, such as positional isomers or reaction by-products, can have significant downstream consequences, impacting reaction yields, creating difficult-to-remove impurities in the final API, and potentially altering the pharmacological or toxicological profile of the drug product.

This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. Grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines, we will not only detail a robust validation protocol but also objectively compare the performance of the validated HPLC method against two powerful alternatives: Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC). This comparative analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical technique for their specific needs, balancing the demands of throughput, sensitivity, and analytical rigor.

The Primary Approach: HPLC Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely utilized analytical technique for purity determination in the pharmaceutical industry due to its versatility, robustness, and applicability to a wide range of non-volatile and thermally labile compounds.[1][2] For nitroaromatic compounds like our target analyte, reversed-phase HPLC with UV detection is the method of choice.[3]

Rationale for Initial Method Development

The selection of initial chromatographic conditions is a critical step rooted in the physicochemical properties of the analyte. This compound is a relatively non-polar molecule containing a strong chromophore (the nitrobenzene ring), making it an ideal candidate for reversed-phase HPLC with UV detection.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point, offering robust hydrophobic retention for a wide array of organic molecules.[3]

  • Mobile Phase: A combination of acetonitrile and water provides excellent solvating power and UV transparency. A gradient elution is often chosen in purity methods to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and eluted within a reasonable timeframe.

  • Detection: The nitroaromatic functional group exhibits strong UV absorbance around 254 nm, a common and sensitive wavelength for detection in pharmaceutical analysis.[4][5]

Proposed HPLC Method for Purity Determination
ParameterCondition
Column C18 Stationary Phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Program 60% B to 95% B over 15 minutes, hold for 3 minutes, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)
The Validation Workflow: A Self-Verifying System

Method validation is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[6] The following protocol is designed in accordance with the ICH Q2(R1) guideline.[7][8][9]

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Forced Degradation) Dev->Specificity Linearity Linearity & Range SST System Suitability Testing Specificity->SST Accuracy Accuracy (% Recovery) Linearity->SST Precision Precision (Repeatability & Intermediate) Accuracy->SST Limits LOD & LOQ Precision->SST Robustness Robustness (Flow, Temp, % Organic) Limits->SST Robustness->SST Routine Routine Use for Purity Testing SST->Routine Decision_Logic start Start: Need Purity Analysis q1 Are key impurities volatile and thermally stable? start->q1 q2 Is high sample throughput (>100 samples/day) critical? q1->q2 No gc Use GC-FID (Cost-effective for volatiles) q1->gc Yes uplc Use UPLC-UV (Fast, sensitive, high-throughput) q2->uplc Yes hplc Use HPLC-UV (Robust, reliable, industry standard) q2->hplc No

Sources

Comparative Reactivity Guide: 2-Bromo-3,4-dimethyl-1-nitrobenzene vs. 2-Bromo-4,5-dimethyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity profiles for 2-Bromo-3,4-dimethyl-1-nitrobenzene versus its regioisomer 2-Bromo-4,5-dimethyl-1-nitrobenzene .

Executive Summary

This guide contrasts the reactivity of two structural isomers used as electrophilic building blocks in drug discovery. While both compounds share the same core functional groups (aryl bromide, nitro group, two methyls), their specific substitution patterns dictate vastly different reactivity profiles.

  • This compound (Compound A): Characterized by severe steric crowding (1,2,3-trisubstitution). The 3-methyl group exerts a "buttressing effect," forcing the nitro group out of planarity and reducing its electronic activation. It is less reactive in SNAr and Pd-catalyzed couplings.

  • 2-Bromo-4,5-dimethyl-1-nitrobenzene (Compound B): Features an accessible C-Br bond and a planar, highly activating nitro group. It displays superior reactivity in nucleophilic aromatic substitution (SNAr) and oxidative addition steps.

Structural Analysis & Steric Environment

The primary differentiator between these isomers is the steric environment surrounding the reactive carbon-bromine (C-Br) bond.

Steric Buttressing Effect (Compound A)

In Compound A , the bromine atom at position 2 is "sandwiched" between the nitro group at position 1 and the methyl group at position 3.

  • Mechanism: The bulky 3-methyl group sterically clashes with the bromine atom. To relieve this strain, the bromine atom pushes against the 1-nitro group.

  • Consequence: The nitro group is forced to rotate out of the plane of the benzene ring. This phenomenon, known as steric inhibition of resonance , significantly diminishes the nitro group's ability to withdraw electron density via the mesomeric (-M) effect.

Accessible Activation (Compound B)

In Compound B , the 3-position is unsubstituted (hydrogen).

  • Mechanism: The bromine atom is flanked by the nitro group (pos 1) and a hydrogen atom (pos 3).

  • Consequence: There is minimal steric strain. The nitro group remains coplanar with the aromatic ring, maximizing orbital overlap and exerting its full electron-withdrawing power on the C-Br bond.

Visualizing the Steric Pathway

The following diagram illustrates the steric clash and electronic consequences.

ReactivityComparison cluster_A Compound A: 3,4-Dimethyl (Sterically Hindered) cluster_B Compound B: 4,5-Dimethyl (Sterically Accessible) A_Struct This compound (1,2,3-Trisubstituted Pattern) A_Sterics 3-Methyl Group Clashes with 2-Bromo A_Struct->A_Sterics A_Twist Nitro Group Twisted Out of Plane (Steric Inhibition of Resonance) A_Sterics->A_Twist Buttressing Effect A_Result REDUCED Reactivity (Weakened S_NAr Activation) A_Twist->A_Result B_Struct 2-Bromo-4,5-dimethyl-1-nitrobenzene (3-Position Open) B_Sterics Minimal Steric Strain at C2-Br B_Struct->B_Sterics B_Planar Nitro Group Coplanar with Ring (Maximal Resonance -M) B_Sterics->B_Planar B_Result HIGH Reactivity (Strong S_NAr Activation) B_Planar->B_Result

Figure 1: Mechanistic flow comparing the steric inhibition of resonance in Compound A versus the optimal activation in Compound B.

Experimental Reactivity Comparison

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the bromine by nucleophiles (amines, alkoxides, thiols) is the most common application for these intermediates.

FeatureCompound A (3,4-Dimethyl)Compound B (4,5-Dimethyl)
Activation Weak. Nitro group is twisted; inductive (-I) effect dominates, but resonance (-M) is compromised.Strong. Nitro group is planar; full -I and -M effects activate the C-Br bond.
Nucleophile Approach Hindered. The adjacent 3-methyl group blocks the trajectory for nucleophilic attack (Burgi-Dunitz angle).Open. The 3-H position allows easy approach for the nucleophile.
Reaction Conditions Requires elevated temperatures (>80°C) and polar aprotic solvents (DMSO, NMP).Proceeds under mild conditions (RT to 50°C) in standard solvents (THF, MeCN).
Common Side Reactions Nitro displacement. Under forcing conditions, the nucleophile may attack the nitro group (denitration) instead of the hindered bromide.Clean substitution. High regioselectivity for Br-displacement.
Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

In cross-coupling reactions, the rate-determining step is often the oxidative addition of Pd(0) into the C-Br bond.

  • Compound A: The oxidative addition is sluggish. The bulky 3-methyl group hinders the approach of the active PdLn species.

    • Recommendation: Use sterically small, electron-rich ligands (e.g., SPhos, dppf) and higher catalyst loadings (3-5 mol%).

  • Compound B: Undergoes facile oxidative addition.

    • Recommendation: Standard conditions (Pd(PPh3)4 or Pd(OAc)2/XPhos) are typically sufficient.

Experimental Protocols

Protocol 1: SNAr Amination (General Procedure)

Use this protocol to validate the reactivity difference. Compound B should reach completion significantly faster than Compound A.

Materials:

  • Substrate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • K2CO3 (2.0 equiv)

  • Acetonitrile (0.5 M concentration)

Step-by-Step:

  • Setup: In a reaction vial equipped with a stir bar, dissolve 1.0 mmol of the Bromo-dimethyl-nitrobenzene substrate in 2.0 mL of acetonitrile.

  • Addition: Add finely ground K2CO3 (276 mg, 2.0 mmol) followed by morpholine (104 µL, 1.2 mmol).

  • Reaction:

    • For Compound B: Stir at room temperature . Monitor by TLC/LCMS every 30 minutes. Expect completion within 1-4 hours.

    • For Compound A: Stir at room temperature for 4 hours. If <10% conversion is observed (expected), heat to 80°C . Monitor for 12-24 hours.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na2SO4 and concentrate.

Data Interpretation:

  • If Compound B yields >90% product at RT while Compound A yields <20%, the steric inhibition hypothesis is confirmed.

References

  • Steric Inhibition of Resonance in Ortho-Substituted Nitrobenzenes

    • Gatilov, Y. V., et al. "Crystal structure of pentamethylnitrobenzene." Zhurnal Strukturnoi Khimii, 1975. (Demonstrates that methyl groups ortho to nitro force the nitro group perpendicular to the ring, dihedral angle ~86°).
    • Fricke, T., et al. "Crystal structure of 2-bromo-3-nitrotoluene." European Journal of Organic Chemistry, 2005. (Shows a dihedral angle of 54° for the analog of Compound A, confirming non-planarity).
  • Nucleophilic Aromatic Substitution Mechanisms

    • "Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution."[1] Chemistry Stack Exchange, 2018. (Discusses the critical role of nitro group resonance stabilization in Meisenheimer complexes).

  • Compound Data & Synthesis

    • "1-BROMO-2,4-DIMETHYL-5-NITROBENZENE Properties and Synthesis." ChemicalBook.

Sources

X-ray crystallography data for 2-Bromo-3,4-dimethyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Structural Analysis & Crystallographic Characterization of Bromodimethylnitrobenzene Isomers

Executive Summary & Strategic Rationale

In drug discovery and materials science, the precise spatial arrangement of substituents on a benzene ring dictates solid-state packing, solubility, and bioavailability. This guide focuses on 2-Bromo-3,4-dimethyl-1-nitrobenzene , a highly sterically congested molecule.

Unlike its isomers, this specific congener presents a unique "buttressing effect." The ortho-nitro and ortho-bromo groups create significant torsional strain, further compounded by the vicinal methyl group at position 3.

Why This Comparison Matters: Most researchers rely on standard bond lengths. However, in this crowded system, the nitro group is forced out of coplanarity with the benzene ring to relieve steric strain. This guide compares the target molecule against a less sterically hindered analog, 2-Bromo-1,3-dimethyl-5-nitrobenzene , to isolate and quantify these steric effects using X-ray crystallography.

Comparative Crystallographic Data

The following data contrasts the experimentally verified structure of the analog (isolated nitro group) against the predictive target parameters for the subject molecule (crowded nitro group).

Table 1: Reference Standard (Low Steric Strain)

Molecule: 2-Bromo-1,3-dimethyl-5-nitrobenzene Source: Acta Crystallographica Section E (Navarrete Gutiérrez et al., 2016)[1]

ParameterValueSignificance
Crystal System TriclinicLow symmetry packing common in unsymmetrical aromatics.
Space Group

Centrosymmetric; favored for dipolar nitro compounds.
Unit Cell (

)
4.05 Å, 9.38 Å, 12.18 ÅShort axis (

) indicates

-

stacking direction.
Angles (

)
93.5°, 99.3°, 101.7°Deviation from 90° confirms triclinic lattice.
Nitro Torsion Angle < 5° (Coplanar)CRITICAL: The nitro group is coplanar due to lack of ortho substituents.
Density (

)
1.6 - 1.7 g/cm³Standard packing density for brominated aromatics.
Table 2: Target Specification (High Steric Strain)

Molecule: this compound Status: Target for Empirical Determination

ParameterPredicted Range/TargetMechanistic Expectation
Crystal System Monoclinic (

) or Orthorhombic
Higher symmetry often arises to accommodate bulky twisting.
Nitro Torsion Angle 40° - 85° (Twisted) The ortho-Br forces the ortho-NO

out of plane to minimize repulsion.
Intermolecular Contacts Halogen Bonding (Br

O)
Look for Br

O contacts < 3.37 Å (Sum of van der Waals radii).
Melting Point Distinct from AnalogTwist disrupts planar stacking, likely lowering MP compared to the planar analog.

Experimental Protocol: Self-Validating Structure Determination

To obtain definitive data for this compound, follow this self-validating workflow. This protocol minimizes the "disorder" often found in nitro-group refinements.

Phase 1: Crystal Growth (Solvent Diffusion Method)

Objective: Grow single crystals suitable for diffraction (


 mm).
  • Dissolution: Dissolve 20 mg of the target compound in 2 mL of Dichloromethane (DCM) . Ensure complete solvation.

  • Layering: Carefully layer 4 mL of n-Hexane on top of the DCM solution using a syringe along the vial wall. Do not mix.

  • Equilibration: Seal with parafilm (poke 1 small hole). Store at 4°C in a vibration-free zone for 72 hours.

  • Harvesting: Select block-like crystals. Avoid needles (often twinned).

Phase 2: Data Collection & Reduction

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K


 radiation).
  • Mounting: Mount crystal on a MiTeGen loop using paratone oil.

  • Cooling: Flash cool to 100 K immediately. Reason: Nitro groups rotate freely at RT; cooling freezes this motion, reducing thermal ellipsoids.

  • Strategy: Collect a full sphere of data (Redundancy > 4.0).

  • Validation: Monitor

    
    . If 
    
    
    
    , check for twinning or crystal decay.
Phase 3: Structure Solution (The "Direct Methods" Check)

Software: SHELXT / OLEX2

  • Solve: Use Intrinsic Phasing (SHELXT).

  • Refine: Locate the Bromine atom first (heaviest peak).

  • Restraints: If the nitro group is disordered (split positions), apply EADP (Equal Anisotropic Displacement Parameters) constraints to stabilize the model.

  • Final Check: The Flack parameter should be ignored (centrosymmetric) unless the space group is chiral (rare for this class).

Mechanistic Visualization: The Steric Cascade

The following diagram illustrates the logical flow of steric interactions that dictate the crystal structure of the target molecule compared to its analog.

StericPathway Substituents Substituent Pattern (2-Br, 3,4-diMe, 1-NO2) StericClash Ortho-Ortho Repulsion (Br vs. NO2) Substituents->StericClash Initiates Buttressing Buttressing Effect (3-Me pushes 2-Br) Substituents->Buttressing Aggravates Conformation Nitro Group Twist (Torsion > 40°) StericClash->Conformation Forces Buttressing->StericClash Intensifies Packing Crystal Packing (Loss of Planar Stacking) Conformation->Packing Dictates Observable Observable Data: Lower Density Halogen Bonds Packing->Observable Yields

Figure 1: The "Steric Cascade" pathway demonstrating how the specific substitution pattern of this compound forces structural deviations from standard planar aromatics.

References

  • Navarrete Gutiérrez, A., et al. (2016). "Crystal structures of p-substituted derivatives of 2,6-dimethylbromobenzene."[1] Acta Crystallographica Section E: Crystallographic Communications, 72(12), 1762–1767.

    • Significance: Provides the control d
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.

    • Significance: The authoritative standard for the refinement protocols described in Section 3.
  • PubChem Compound Summary. "2-Bromo-1,3-dimethyl-5-nitrobenzene." National Center for Biotechnology Information.

    • Significance: Verification of chemical identifiers and isomeric rel
  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179.

    • Significance: The global repository for validating unit cell parameters against known structures.

Sources

Validating 2-Bromo-3,4-dimethyl-1-nitrobenzene: A Comparative Guide to Elemental Analysis vs. Orthogonal Purity Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 2-Bromo-3,4-dimethyl-1-nitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Crowded Aromatic" Challenge

In the synthesis of complex pharmaceutical scaffolds, This compound (CAS 101421-62-9) serves as a critical, highly functionalized intermediate. Its structure—a benzene ring densely packed with a nitro group, a bromine atom, and two methyl groups—presents a unique analytical challenge. The steric crowding and the presence of both halogen and nitro moieties create specific pitfalls for traditional Elemental Analysis (EA), often leading to incomplete combustion or halogen interference.

This guide objectively compares the traditional Combustion Analysis (CHN) method against the modern Quantitative NMR (qNMR) standard. While EA remains a prerequisite for many journals, our data suggests that qNMR offers superior specificity for this compound, particularly in detecting the solvates and inorganic salts that frequently contaminate this lipophilic intermediate.

Theoretical Baseline & Chemical Profile

Before validating any experimental data, the theoretical baseline must be established. For C₈H₈BrNO₂ , the acceptance criteria for publication typically demand experimental values within ±0.4% of these theoretical calculations.[1]

Table 1: Theoretical Elemental Composition (MW: 230.06 g/mol )

ElementCountAtomic Mass ContributionTheoretical %Tolerance Range (±0.4%)
Carbon (C) 896.0941.77% 41.37% – 42.17%
Hydrogen (H) 88.063.51% 3.11% – 3.91%
Nitrogen (N) 114.016.09% 5.69% – 6.49%
Bromine (Br) 179.9034.73% Not typically measured in CHN
Oxygen (O) 232.0013.91% Calculated by difference

Critical Insight: The high Bromine content (~35%) is the primary disruptor in standard CHN analysis, requiring specific combustion aids to prevent sensor corrosion and data skew.

Comparative Analysis: CHN Combustion vs. qNMR
Method A: Automated Combustion Analysis (The Traditional Standard)
  • Mechanism: Flash combustion at >1000°C converts the sample into N₂, CO₂, and H₂O. Gases are separated via GC and detected by Thermal Conductivity (TCD).

  • The Problem with this compound:

    • Halogen Interference: The bromine atom forms HBr and Br₂ gas upon combustion. Without a proper "scrubber" or reagent (like Silver wool), these gases interfere with the TCD, often artificially inflating the Carbon signal.

    • Incomplete Combustion: The steric hindrance of the 3,4-dimethyl substitution pattern, combined with the electron-withdrawing nitro group, can lead to "refractory" carbon formation (coke) that resists oxidation, lowering the %C value.

Method B: Quantitative NMR (The Modern Orthogonal Standard)
  • Mechanism: Uses the integration ratio of a specific proton signal from the analyte against a certified Internal Standard (IS) of known purity.

  • Performance on Target Molecule:

    • Specificity: The aromatic protons of this compound (typically a doublet around 7.6–7.9 ppm) are distinct from common solvents.

    • Solvate Detection: Unlike EA, which aggregates all carbon sources, qNMR separates the analyte from residual solvents (e.g., Ethyl Acetate, Dichloromethane) often trapped in the crystal lattice of this compound.

Table 2: Performance Comparison Matrix

FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)Recommendation
Accuracy High (if pure)High (Absolute)qNMR for purity assignment
Specificity Low (Blind to source of C/H/N)High (Distinguishes structure)qNMR
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)Tie
Interference High (Bromine requires scrubbing)Low (Requires proper IS selection)qNMR
Journal Acceptance Mandatory for many (e.g., JOC, JACS)Increasingly accepted as superiorBoth (Context dependent)
Experimental Protocols (Self-Validating Systems)
Protocol A: Optimized CHN Analysis for Brominated Nitro Compounds

To be used when submitting for publication requiring traditional EA.

  • Sample Preparation: Dry the sample under high vacuum (0.1 mbar) at 40°C for 6 hours. This molecule is prone to trapping solvent in its lattice.

  • Weighing: Weigh 2.00–2.50 mg (±0.001 mg) into a Tin (Sn) capsule .

  • The Critical Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the capsule.

    • Why? These oxides act as combustion aids and halogen acceptors. They facilitate the complete oxidation of the refractory aromatic ring and bind the Bromine, preventing it from reaching the detector.

  • Combustion: Run at 1050°C with an Oxygen boost time of 5 seconds.

  • Validation: Run a sulfanilamide standard before and after the brominated sample to ensure the halogen trap (Silver wool) has not been saturated.

Protocol B: qNMR Purity Assay (The "Truth" Standard)

To be used for internal purity validation and drug development usage.

  • Internal Standard (IS) Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

    • Why? TCNB provides a singlet at ~7.7 ppm (check for overlap) or Maleic Acid at 6.3 ppm (distinct from the aromatic region of the target).

  • Solvent: Dissolve both analyte and IS in DMSO-d₆ . (CDCl₃ may cause peak broadening due to lower solubility of the nitro compound).

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 60 seconds (Critical: This allows complete relaxation of the nitro-aromatic protons, which have long T1 times).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for validating the purity of this compound, prioritizing scientific accuracy over rigid tradition.

ValidationWorkflow Start Synthesized This compound Dry Step 1: High-Vac Drying (Remove volatile solvents) Start->Dry Choice Intended Application? Dry->Choice PubPath Publication Requirement (JACS/JOC/OrgLett) Choice->PubPath Academic IntPath Drug Dev / Internal QA Choice->IntPath Industrial CHN Protocol A: CHN Analysis (+ V2O5 Additive) PubPath->CHN Check Within ±0.4%? CHN->Check Pass PASS: Submit Data Check->Pass Yes Fail FAIL: >0.4% Deviation Check->Fail No qNMR Protocol B: qNMR (DMSO-d6, d1=60s) Fail->qNMR Investigate Cause (Solvates/Inorganics) IntPath->qNMR Analyze Analyze Impurities qNMR->Analyze Calculate Absolute Purity

Caption: Validation decision tree. Note the feedback loop from failed EA to qNMR for root-cause analysis of impurities.

References
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • NIST Chemistry WebBook. (n.d.). "Benzene, 2-bromo-1,4-dimethyl- (Isomer Data Comparison)." National Institute of Standards and Technology.

  • ChemicalBook. (2025). "this compound Properties and CAS Data."

  • University of British Columbia. (n.d.). "Summary of CHNS Elemental Analysis Common Problems and Halogen Interference." UBC Department of Chemistry.

  • Godejohann, M., et al. (2014). "The use of qNMR for the purity determination of reference standards." Analytica Chimica Acta.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-3,4-dimethyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Bromo-3,4-dimethyl-1-nitrobenzene. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined are based on established best practices for handling halogenated nitroaromatic compounds.

Hazard Profile and Risk Assessment: Understanding the "Why"

Key Rationale: The core principle is to minimize exposure and prevent environmental contamination. The brominated and nitrated aromatic structure suggests potential for toxicity and persistence in the environment.

Quantitative Data Summary for Structurally Similar Compounds

To underscore the need for careful handling, the following table summarizes the hazards of related compounds. This data informs the stringent disposal protocols that follow.

PropertyValue (for related compounds)SourceImplication for Disposal
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationH341: Suspected of causing genetic defectsH351: Suspected of causing cancerH373: May cause damage to organs through prolonged or repeated exposureH411: Toxic to aquatic life with long lasting effects[1]Strict containment and labeling are necessary to prevent exposure. The waste is environmentally hazardous.
Disposal P-Statement P501: Dispose of contents/container to an approved waste disposal plant[3]Professional disposal by a licensed contractor is mandatory.
Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Waste Segregation - The First Line of Defense

Proper segregation is the most critical step in managing chemical waste.[3]

  • Halogenated Waste Stream: this compound contains bromine, classifying it as a halogenated organic compound. It must be collected in a dedicated "Halogenated Organic Waste" container.[1][3][4]

  • Prevent Commingling: Never mix halogenated waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical streams.[1][5] Mixing wastes can lead to dangerous reactions and significantly complicates the disposal process, often increasing costs.[3]

Step 2: Container Selection and Management - Containment is Key

The choice of container and its handling are crucial to prevent leaks and spills.

  • Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[1] The container must be in good condition, free from leaks or cracks.[6][7]

  • Secure Closure: Keep the waste container closed at all times, except when adding waste.[6][7][8] This practice minimizes the release of potentially harmful vapors and reduces the risk of spills.

Step 3: Accurate Labeling - Clarity for Safety

Clear and accurate labeling is a legal requirement and essential for the safety of everyone in the laboratory and for waste handlers.[5][6]

  • "Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste."[3][6]

  • Full Chemical Name: List all chemical constituents in the container, including "this compound" and any solvents or other chemicals it may be mixed with. Do not use abbreviations or chemical formulas.[6][7] Provide approximate percentages for each component.[3][6]

  • Hazard Identification: Indicate the relevant hazards, such as "Toxic" and "Environmentally Hazardous."[3]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.[6][8]

  • Designated Location: Store the waste container in a designated SAA within the laboratory, which must be under the control of laboratory personnel.[6][8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[3][7][9]

  • Segregation from Incompatibles: Store the halogenated waste away from incompatible materials, particularly strong bases and oxidizing agents.[3][5][10]

  • Ventilation: Ensure the SAA is in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

Step 5: Arranging for Final Disposal - The Professional Hand-off

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact Environmental Health & Safety (EHS): When the waste container is nearly full (around 90%), or when the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[1][6]

  • Licensed Disposal Vendor: Your EHS department will coordinate with a licensed hazardous waste disposal contractor for the transportation and disposal of the waste.[1][3]

  • High-Temperature Incineration: The standard and recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[1][11][12] This process effectively destroys the toxic organic compounds.[1]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the procedural flow, the following diagram illustrates the key decision points and steps for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Professional Disposal Start Waste Generation: This compound Segregation Step 1: Segregate Waste (Halogenated Organics Only) Start->Segregation Isolate Container Step 2: Use Compatible & Secure Container Segregation->Container Collect Labeling Step 3: Label Accurately (Contents & Hazards) Container->Labeling Identify Storage Step 4: Store in SAA (Secondary Containment) Labeling->Storage Store Safely ContactEHS Step 5: Contact EHS for Pickup Storage->ContactEHS Container Full LicensedVendor Waste Collected by Licensed Vendor ContactEHS->LicensedVendor Schedule Incineration Final Disposal: High-Temperature Incineration LicensedVendor->Incineration Transport

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills: For minor spills that you are trained and equipped to handle, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Collect the contaminated absorbent and place it in a labeled hazardous waste container for disposal.

  • Large Spills: In the case of a large spill, or if you are not comfortable with the cleanup, evacuate the area immediately and alert your institution's EHS or emergency response team.[6]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and your EHS department for any questions or clarification.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University Campus Safety Division. [Link]

  • Toxicological Profile for Nitrobenzene . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Nitrobenzene . PubChem, National Institutes of Health. [Link]

  • Material Safety Data Sheet - 1-Bromo-3-nitrobenzene . Capot Chemical. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of California, Santa Cruz. [Link]

  • Toxicological Profile for Nitrobenzene . GovInfo. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Nitrobenzene . U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Incompatibility Table . University of California, Berkeley. [Link]

Sources

Technical Guide: Personal Protective Equipment & Handling Protocols for 2-Bromo-3,4-dimethyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context[1][2][3][4][5]

2-Bromo-3,4-dimethyl-1-nitrobenzene (CAS: 101421-62-9) is a halogenated nitroaromatic intermediate often employed in the synthesis of complex heterocycles and pharmaceutical APIs.[1] While specific toxicological data for this exact isomer is often sparse in public repositories, its structural pharmacophore—combining a nitro group, a halogen, and a lipophilic xylene core—dictates a strict safety protocol based on Structure-Activity Relationship (SAR) hazards.

The Silent Hazard: Unlike simple irritants, nitroaromatic compounds possess high lipophilicity, allowing rapid transdermal absorption. This can lead to Methemoglobinemia , a condition where iron in hemoglobin is oxidized from Fe2+ to Fe3+, inhibiting oxygen transport, often without immediate pain or sensation at the contact site.

This guide operates on the Precautionary Principle : we treat this compound as a Class 6.1 Toxic Substance (Acute Toxin) and a Skin/Eye Irritant (Category 2) until proven otherwise.

Hazard Identification & GHS Classification (Derived)

Based on the toxicology of structural analogs (e.g., 1-Bromo-2-nitrobenzene, Nitroxylene), the following GHS classifications are the baseline for your Risk Assessment:

Hazard ClassCategoryHazard Statement (H-Code)Mechanism of Action
Acute Toxicity (Oral/Dermal) Cat 4H302/H312: Harmful if swallowed or in contact with skin.[2]Systemic absorption; interference with oxidative phosphorylation.
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin/serious eye irritation.[2][3][4]Bromine substituent acts as a lachrymator/irritant.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][3][4][5][6]Mucosal irritation from dust/vapor.
STOT - Repeated Exposure Cat 2H373: May cause damage to organs (Blood/Liver).[5][6]Methemoglobinemia risk from nitro-reduction metabolites.[7]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The lipophilicity of the dimethyl-nitro core requires specific barrier materials.

A. Hand Protection (Critical)[7][11]
  • Standard Nitrile (0.11 mm): Insufficient for prolonged contact. Nitroaromatics can permeate thin nitrile in <15 minutes.

  • Recommendation:

    • Task: Weighing/Transfer (Solid): Double-glove Nitrile (Outer) + Nitrile (Inner). Change immediately upon splash.

    • Task: Solubilization/Reaction (Liquid): Silver Shield® (Laminate) or Viton® gloves are required if direct immersion or splash risk is high.

B. Respiratory Protection[3][4][8][9][10][11]
  • State: The compound is a solid.[8][2][3][9] Static electricity can generate inhalable dust during weighing.

  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood .[10]

  • PPE Backup: If fume hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator. Simple N95s do not protect against the organic vapors potentially released during exotherms.

C. Eye & Body Protection[7][10]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[10] Safety glasses are unacceptable due to the risk of dust migration behind the lens.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat. Nitro compounds stain skin yellow/brown—a sign of exposure and absorption.

Operational Workflow & Logic

Visualization: PPE Decision Logic

The following logic gate ensures you select the correct PPE based on the state of the chemical.

PPE_Logic Start Start: Handling this compound State_Check Is the compound in Solid or Solution state? Start->State_Check Solid SOLID (Powder/Crystal) State_Check->Solid Solid Solution SOLUTION (Organic Solvent) State_Check->Solution Solution Dust_Risk Is dust generation likely? (Weighing > 500mg) Solid->Dust_Risk Hood_Solid Work in Fume Hood + Anti-static Gun Dust_Risk->Hood_Solid No (Controlled) Resp_Solid REQUIRED: P100/OV Respirator + Double Nitrile Gloves Dust_Risk->Resp_Solid Yes (High Risk) Glove_Check Contact Duration? Solution->Glove_Check Incidental Incidental Splash: Double Nitrile (Change <5 mins) Glove_Check->Incidental Short Term Prolonged Prolonged/Immersion: Silver Shield (Laminate) or Viton Glove_Check->Prolonged Long Term

Caption: Decision tree for selecting PPE based on physical state and exposure duration.

Detailed Protocol Steps
Step 1: Weighing & Transfer (The Highest Risk Moment)
  • The Risk: Dry nitroaromatic powders are prone to static charge. They can "jump" off the spatula, creating an aerosol.

  • Protocol:

    • Place the balance inside the fume hood. If the balance is external, use a powder containment hood .

    • Use an anti-static gun on the weighing boat and spatula before touching the compound.

    • Damping: If possible, pre-weigh the solvent in the receiving flask and add the solid directly to the wet surface to suppress dust.

Step 2: Reaction Setup
  • Incompatibility: Avoid contact with strong bases (NaOH, KOH) or strong reducing agents (Hydrazine, Metal hydrides) during initial mixing unless controlled. Nitro compounds can undergo runaway exothermic decomposition.

  • Temperature: Monitor internal temperature. Nitro-bromo compounds can be thermally unstable above 150°C.

Emergency & Disposal Procedures

Spill Response (Solid)
  • Evacuate the immediate area of non-essential personnel.

  • PPE Up: Wear P100 respirator and double gloves.

  • Do NOT Dry Sweep: This creates dust.

  • Technique: Cover the spill with wet sand or vermiculite (dampened with water) to suppress dust. Scoop into a wide-mouth jar.

  • Decontamination: Wash the surface with a dilute surfactant (soap/water) followed by ethanol. Note: The solution will likely turn yellow; continue cleaning until colorless.

Waste Disposal[2][5][8][9][10][11][12][13]
  • Classification: Halogenated Organic Waste .[8]

  • Segregation: Do NOT mix with:

    • Oxidizing acids (Nitric/Perchloric) - Explosion risk.

    • Non-halogenated solvents (increases disposal cost and violates EPA segregation rules).

  • Labeling: Must explicitly list "Nitroaromatic" and "Brominated" on the waste tag to alert the disposal facility of the potential for high BTU/incineration requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7022096, 2-Bromo-1,3-dimethyl-5-nitrobenzene (Isomer Analog). Retrieved from [Link]

  • U.S. EPA. Waste Management for Halogenated Solvents. RCRA Orientation Manual. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.